1-Deoxy-1-morpholino-D-fructose
描述
The exact mass of the compound (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H19NO6 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one |
InChI |
InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2 |
InChI 键 |
JPANQHVKLYKLEB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(=O)C(C(C(CO)O)O)O |
同义词 |
1-deoxy-1-morpholinofructose 1-DMF |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose (DMF): Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Deoxy-1-morpholino-D-fructose (DMF), a key Amadori rearrangement product. It details the synthesis of DMF through the Maillard reaction of D-fructose and morpholine (B109124), outlines purification methodologies, and provides a thorough guide to its characterization using modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide explores the biological significance of DMF, particularly its role in the context of fructosamines and the intracellular deglycation pathway involving fructosamine (B8680336) 3-kinase. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and diagnostics.
Introduction
This compound (DMF) is a synthetic ketoamine formed through the non-enzymatic reaction between D-fructose and the secondary amine, morpholine. This reaction is a classic example of the Amadori rearrangement, a cornerstone of the Maillard reaction cascade. Amadori products, such as DMF, are of significant interest in food chemistry, where they contribute to flavor and color development, and in biomedical research due to their association with the formation of advanced glycation end-products (AGEs) in vivo. DMF serves as a stable, well-defined model compound for studying the broader class of fructosamines, which are biomarkers for glycemic control in diabetes mellitus.[1][2][3] Its structural similarity to the fructosamine moieties found on glycated proteins makes it an invaluable tool for developing and standardizing fructosamine assays.[4] This guide will provide a detailed exploration of the synthesis and characterization of this important molecule.
Synthesis of this compound (DMF)
The synthesis of DMF is achieved through the Amadori rearrangement, which involves the condensation of a reducing sugar (D-fructose) with a primary or secondary amine (morpholine), followed by an intramolecular rearrangement of the initially formed glycosylamine.
Reaction Principle: The Amadori Rearrangement
The synthesis of this compound proceeds via the Amadori rearrangement. This reaction begins with the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of the open-chain form of D-fructose, forming an unstable hemiaminal. Subsequent dehydration leads to the formation of a cationic iminium intermediate (Schiff base). The key step of the Amadori rearrangement is the tautomerization of this iminium ion to a more stable enaminol, which then rearranges to the final 1-amino-1-deoxy-2-ketose product, in this case, this compound.
Experimental Protocols
Two primary methods for the synthesis of Amadori compounds are the fusion method and the syrup method.[5]
2.2.1. Fusion Method
This method involves heating a dry, equimolar mixture of D-fructose and morpholine.
-
Procedure:
-
Thoroughly mix equimolar amounts of D-fructose and morpholine in a round-bottom flask.
-
Heat the mixture at 70-80°C for approximately 2 hours with constant stirring. The mixture will turn into a brown, viscous product.
-
Dissolve the resulting brown product in hot ethanol (B145695).
-
Allow the solution to cool to induce crystallization of this compound.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from hot ethanol.
-
-
Expected Yield: 10-30%[5]
2.2.2. Syrup Method
This method is performed in an aqueous solution, often with an acid catalyst to facilitate the reaction.
-
Procedure:
-
Prepare a mixture of D-fructose, morpholine, and a catalytic amount of a weak acid (e.g., acetic acid) in water. A typical molar ratio is 1:1.1-1.4:0.002-0.02 (fructose:morpholine:acid) in a minimal amount of water (e.g., 2.5-3 parts water to 1 part fructose).[5]
-
Heat the mixture to 100°C for 10-30 minutes, during which the solution will darken.[5]
-
Cool the reaction mixture.
-
Purify the product using ion-exchange chromatography to remove unreacted starting materials and by-products.
-
The collected fractions containing the product can be concentrated under reduced pressure and the product crystallized from hot ethanol.
-
Purification
Purification of Amadori compounds can be challenging due to their polarity and the presence of unreacted starting materials and side products.
-
Crystallization: As described in the synthesis protocols, crystallization from hot ethanol is a common and effective method for purifying DMF.
-
Ion-Exchange Chromatography: This technique is particularly useful for the syrup method to separate the charged Amadori product from the neutral unreacted fructose (B13574). A cation-exchange resin can be used, eluting with a gradient of a volatile buffer (e.g., ammonium (B1175870) formate) or a weak acid.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the fractions obtained during column chromatography. A typical mobile phase would be a mixture of polar organic solvents such as acetonitrile (B52724) and water.
Characterization of this compound (DMF)
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of the synthesized DMF.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₆[6] |
| Molecular Weight | 249.26 g/mol [6] |
| Appearance | White to off-white powder |
| Melting Point | 147 °C |
| Solubility | Soluble in water and methanol (B129727) |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Amadori compounds. The spectra can confirm the formation of the C-1 methylene (B1212753) group and the C-2 carbonyl group, which are characteristic of the Amadori rearrangement product. The 13C NMR spectra of Amadori compounds typically show that the β-pyranose form is predominant in solution.[7]
-
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified DMF in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the protons of the morpholine ring.
-
A characteristic signal for the newly formed methylene group at the C-1 position of the fructose moiety.
-
Complex multiplets for the protons on the sugar backbone (C-3 to C-6).
-
-
Expected ¹³C NMR Spectral Features:
-
A signal for the carbonyl carbon at the C-2 position.
-
Signals for the carbons of the morpholine ring.
-
Signals for the carbons of the fructose backbone (C-1, C-3 to C-6).
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized DMF and to obtain structural information through fragmentation analysis.
-
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the purified DMF in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Expected Mass Spectrum:
-
A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.1.
-
The fragmentation pattern of Amadori compounds often involves neutral losses of water molecules from the sugar moiety.
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the DMF molecule.
-
Experimental Protocol for FTIR Spectroscopy (Powder Sample):
-
Prepare a KBr pellet by mixing a small amount of the powdered DMF sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal and apply pressure.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected FTIR Spectral Features:
-
A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.
-
C-H stretching vibrations of the morpholine and fructose moieties in the 3000-2800 cm⁻¹ region.
-
A characteristic absorption band for the C=O stretching of the ketone group around 1720-1700 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region (1400-900 cm⁻¹).
-
Biological Significance and Signaling Pathways
DMF, as a stable fructosamine, plays a significant role in biomedical research, particularly in the context of diabetes and its complications. Fructosamines are formed by the glycation of serum proteins, primarily albumin, and their levels reflect the average blood glucose concentrations over the preceding 2-3 weeks.[1][3]
Role in Glycation and as a Biomarker
The non-enzymatic glycation of proteins, leading to the formation of fructosamines, is a key process in the pathophysiology of diabetic complications. These glycated proteins can undergo further reactions to form irreversible advanced glycation end-products (AGEs), which contribute to tissue damage. DMF serves as a crucial standard in the development and calibration of clinical assays for measuring total fructosamine levels in serum, aiding in the management of diabetes.
Involvement in the Fructosamine 3-Kinase (FN3K) Pathway
Recent research has identified an intracellular "deglycation" pathway involving the enzyme fructosamine 3-kinase (FN3K).[8] This enzyme phosphorylates fructosamine residues on proteins, leading to their destabilization and subsequent removal. DMF has been shown to be a substrate and a competitive inhibitor of FN3K.[8] This pathway represents a potential cellular defense mechanism against the accumulation of glycated proteins.
References
- 1. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fructosamine and glycated hemoglobin as biomarkers of glycemic control in people with type 2 diabetes mellitus and cancer (GlicoOnco study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Usefulness of Serum Fructosamine and HbAlc in Patients with NIDDM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Key Aspects of Amadori Rearrangement Products as Future Food Additives [mdpi.com]
- 6. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Properties of 1-Deoxy-1-morpholino-D-fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF), an Amadori product formed from the non-enzymatic reaction of glucose with morpholine (B109124), is a compound of increasing interest within the scientific community. As a stable fructosamine (B8680336), DMF serves as a valuable tool in the study of glycation processes and their implications in various pathological conditions. This technical guide provides a comprehensive overview of the known biological properties of DMF, including its synthesis, chemical characteristics, and its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, α-glucosidase inhibitory, and cytotoxic activities. This document synthesizes the available scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this area.
Introduction
This compound (DMF) is a synthetic carbohydrate derivative belonging to the class of fructosamines.[1] Fructosamines are ketoamine compounds formed through the Maillard reaction, a non-enzymatic reaction between a reducing sugar and a primary or secondary amine.[2] This reaction is of significant interest in food chemistry and, more critically, in the pathophysiology of diseases such as diabetes mellitus, where elevated glucose levels lead to the glycation of proteins and the formation of Amadori products.[3] DMF, being a stable analog of the initial phase of protein glycation, is utilized in the development of glycation assays and as a standard for fructosamine determination.[4][5] Beyond its role in glycation research, emerging evidence suggests that DMF possesses a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making it a candidate for further investigation in drug discovery and development.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₆ | [6] |
| Molecular Weight | 249.26 g/mol | [6] |
| CAS Number | 6291-16-3 | [4] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 147 °C | [7] |
| Solubility | Soluble in methanol (B129727) (19.60-20.40 mg/mL) | [7] |
| Storage Temperature | -20°C | [7] |
Synthesis of this compound
The synthesis of DMF, an Amadori rearrangement product, is typically achieved through the reaction of D-glucose with morpholine.
General Synthesis Workflow
The synthesis involves the condensation of an aldose (D-glucose) with a secondary amine (morpholine) to form a Schiff base, which then undergoes an Amadori rearrangement to yield the more stable 1-amino-1-deoxy-ketose (DMF).
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Amadori Compounds
Materials:
-
D-glucose
-
Morpholine
-
Methanol
-
Reflux apparatus
-
Rotary evaporator
-
Cation exchange resin for purification
Procedure:
-
Dissolve equimolar amounts of D-glucose and morpholine in methanol.
-
Reflux the mixture for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue using cation exchange chromatography to isolate the this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Biological Properties and Experimental Data
Emerging research indicates that DMF and related Amadori compounds possess several biological activities of therapeutic interest.
α-Glucosidase Inhibitory Activity
The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy in managing type 2 diabetes. While specific IC50 values for DMF are not available in the searched literature, related Amadori compounds have demonstrated α-glucosidase inhibitory activity. For instance, lysinyl-fructose, another Amadori compound, has been shown to possess high α-glucosidase inhibitory activity.[9]
Table 1: α-Glucosidase Inhibitory Activity of Related Amadori Compounds
| Compound | α-Glucosidase Inhibition | IC50 Value | Reference |
|---|---|---|---|
| Lysinyl-fructose | High | Not Reported | [9] |
| this compound | Data Not Available | Data Not Available | |
This protocol is a standard method used to assess the α-glucosidase inhibitory potential of a test compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (DMF)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution or positive control.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. 6291-16-3 , this compound [chemsynlab.com]
- 2. Anti-Glucotoxicity Effect of Phytoconstituents via Inhibiting MGO-AGEs Formation and Breaking MGO-AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-デオキシ-1-モルホリノ-D-フルクトース ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of 1-Deoxy-1-morpholino-D-fructose in the Maillard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of food chemistry and a significant pathway in physiological glycation processes, involves a complex cascade of reactions between reducing sugars and amino compounds. A key intermediate in this reaction is the Amadori product, which is formed in the early stages and serves as a crucial precursor to the formation of both flavor compounds and deleterious advanced glycation end products (AGEs). This technical guide provides a comprehensive overview of 1-Deoxy-1-morpholino-D-fructose (DMF), a model Amadori compound formed from the reaction of glucose with morpholine (B109124). We delve into its formation kinetics, degradation pathways, and the analytical methodologies used for its characterization. This document aims to serve as a detailed resource for researchers and professionals investigating the Maillard reaction, with a particular focus on the potential for therapeutic intervention in AGE-related pathologies.
Introduction to the Maillard Reaction and Amadori Products
The Maillard reaction is a non-enzymatic browning reaction that begins with the condensation of a reducing sugar, such as glucose, with a primary or secondary amine, typically from an amino acid, peptide, or protein.[1] The initial, reversible formation of a Schiff base is followed by an irreversible rearrangement to form a more stable ketoamine known as the Amadori product.[2][3] In the context of food science, these reactions are responsible for the desirable colors and flavors of cooked foods.[4] However, in biological systems, the accumulation of Amadori products and their subsequent degradation to form AGEs are implicated in the pathogenesis of various age-related and diabetic complications.[5][6]
This compound (DMF) is a well-characterized Amadori product that serves as a valuable model compound for studying the intricacies of the Maillard reaction.[7] Its formation from glucose and the secondary amine morpholine allows for detailed kinetic and mechanistic investigations without the complexities introduced by the side chains of amino acids.[7]
Formation and Chemical Properties of this compound
DMF is synthesized through the condensation of D-glucose with morpholine, followed by the Amadori rearrangement.[7] The chemical and physical properties of DMF are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | [8] |
| Molecular Formula | C₁₀H₁₉NO₆ | [8] |
| Molecular Weight | 249.26 g/mol | [8] |
| CAS Number | 6291-16-3 | [9] |
| Appearance | White to off-white powder | |
| Melting Point | 147 °C | |
| Solubility | Methanol: 19.60-20.40 mg/mL |
Kinetics of DMF Formation and Degradation
The formation and degradation of DMF are influenced by several factors, including pH, temperature, and the concentration of reactants. Kinetic studies provide valuable insights into the reaction mechanisms and the stability of this Amadori product.
Quantitative Data on DMF Formation
The reaction between glucose and morpholine to form DMF follows second-order kinetics.[7] Key kinetic parameters for the formation of DMF are presented in Table 2.
Table 2: Kinetic Parameters for the Formation of this compound
| Parameter | Value | Experimental Conditions | Reference |
| Second-order rate constant (k₀) | 1.87 M⁻¹ h⁻¹ | pH 3.0, T = 100 °C, 90% methanol-water | [7] |
Degradation of DMF
The degradation of Amadori products is a critical step in the Maillard reaction, leading to the formation of reactive carbonyl species, which are precursors to AGEs and flavor compounds. The degradation of DMF can proceed through different pathways depending on the reaction conditions. The degradation kinetics have also been studied, and the rate constants for different decomposition pathways can be calculated.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and kinetic analysis of this compound.
Synthesis and Purification of DMF
Objective: To synthesize and purify this compound for use as a standard in analytical studies.
Materials:
-
D-glucose
-
Morpholine
-
Methanol
-
Water
-
Ion-exchange resin
Procedure:
-
A mixture of glucose, morpholine, and an acid catalyst in water is heated to approximately 100°C for 10 to 30 minutes.[10]
-
The resulting dark solution is then subjected to purification using ion-exchange resin chromatography to remove unreacted starting materials and byproducts.[10]
-
The purified DMF is then crystallized from hot ethanol (B145695) to yield a white to off-white powder.[10]
Kinetic Analysis of DMF Formation and Degradation
Objective: To determine the rate constants for the formation and degradation of DMF under controlled conditions.
Materials:
-
D-glucose solution (0.05–0.2 M)
-
Morpholine solution (0.1–0.3 M)
-
Methanol-water (90:10 v/v) solvent, adjusted to pH 3.0
-
Sealed reaction vials
-
Heating block or water bath at 100 °C
-
HPLC system with a diode array and pulsed amperometric detector
Procedure:
-
Prepare reaction mixtures by combining glucose and morpholine solutions in sealed vials at the desired concentrations.[7]
-
Place the vials in a heating block or water bath maintained at 100 °C.[7]
-
At specific time intervals, remove a vial from the heat and immediately cool it to stop the reaction.[7]
-
Analyze the samples for the concentrations of glucose, morpholine, and DMF using a multidetector HPLC system.[7]
-
For degradation studies, a known concentration of purified DMF (e.g., 0.02 M) is heated under the same conditions, and its disappearance is monitored over time.[7]
-
Calculate the rate constants for formation and degradation using integrated rate laws and graphical methods or by simultaneous numerical solutions of the differential rate equations.[7]
Role of DMF in the Maillard Reaction Cascade
DMF, as an Amadori product, is a central intermediate in the Maillard reaction. Its formation and subsequent degradation are pivotal events that dictate the downstream products of the reaction.
Degradation Pathways of DMF
The degradation of DMF can proceed via two main pathways, 1,2-enolization and 2,3-enolization, which are favored under acidic and neutral/alkaline conditions, respectively. These pathways lead to the formation of highly reactive dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG), which are key precursors to AGEs.[11]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 3. Item - Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose - American Chemical Society - Figshare [acs.figshare.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part II--kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Glycation Studies with 1-Deoxy-1-morpholino-D-fructose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-enzymatic glycation, a complex series of reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a fundamental process implicated in aging and the pathogenesis of various diseases, notably diabetes mellitus. The initial, reversible formation of a Schiff base is followed by its rearrangement to a more stable ketoamine adduct, known as an Amadori product. These early glycation products are pivotal intermediates in the pathway leading to the formation of Advanced Glycation End-products (AGEs), which contribute to cellular dysfunction and tissue damage.
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic analogue of the naturally occurring Amadori product, 1-desoxy-1-amino-fructose.[1] Its stable structure and high purity make it an invaluable tool in the study of glycation. DMF serves as a standard for the quantification of fructosamine (B8680336), an important biomarker for monitoring glycemic control, and as a model compound for investigating the kinetics and mechanisms of the Maillard reaction. This technical guide provides an in-depth overview of early glycation studies involving DMF, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways and workflows. While DMF is primarily used as a model compound and standard, this guide will also touch upon its described, though less documented, anti-glycation, antioxidant, and anti-inflammatory properties.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the kinetics of this compound formation and its use as a standard in glycation assays.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₀) for DMF Formation | 1.87 M⁻¹ h⁻¹ | Glucose (0.1 M), Morpholine (B109124) (0.1-0.3 M), pH 3.0, 100°C, 90% methanol-water | Papadopoulos & Tironi, 2004 |
| Optimal Molar Ratio for DMF Formation (Morpholine:Glucose) | 3:1 | Glucose (0.1 M), Morpholine (0.3 M), pH 3.0, 100°C, 90% methanol-water | Papadopoulos & Tironi, 2004 |
Table 1: Kinetic Data for the Formation of this compound. This table presents the second-order rate constant and the optimal reactant ratio for the synthesis of DMF, providing a quantitative basis for its formation under specific experimental conditions.
| Standard | Concentration Range | Assay | Wavelength | Reference |
| This compound (1-DMF) | 0.31–5.0 mM | Nitroblue Tetrazolium (NBT) Assay for Fructosamine | 530 nm | Abdullah et al., 2020 |
Table 2: Use of this compound as a Standard in Fructosamine Assays. This table details the concentration range and spectrophotometric wavelength for the use of DMF as a standard in a common colorimetric assay for the quantification of early glycation products.
Experimental Protocols
Kinetic Analysis of this compound Formation and Degradation
This protocol is based on the methodology described by Papadopoulos & Tironi (2004) for studying the kinetics of Amadori product formation.
Objective: To determine the rate constants for the formation and degradation of this compound (DMF).
Materials:
-
Glucose
-
Morpholine
-
Methanol
-
Sorbitol (for control experiments)
-
Triethylamine (for control experiments)
-
Deionized water
-
Sealed reaction vials
-
High-Performance Liquid Chromatography (HPLC) system with a diode array and pulsed amperometric detector
Procedure:
-
Reaction Setup:
-
Prepare a solution of 0.1 M glucose in 90% methanol-water adjusted to pH 3.0.
-
Prepare a series of morpholine solutions in the same solvent at concentrations ranging from 0.1 M to 0.3 M.
-
In sealed vials, mix the glucose solution with each of the morpholine solutions.
-
As a control, prepare a similar set of reactions with varying glucose concentrations (0.05 M - 0.2 M) and a fixed morpholine concentration (0.1 M).
-
-
Incubation:
-
Incubate the sealed vials at 100°C for up to 6 hours.
-
-
Sampling and Analysis:
-
At specific time intervals, withdraw samples from the reaction vials.
-
Analyze the samples using a multidetector HPLC system to quantify the concentrations of glucose, morpholine, and the formed DMF.
-
-
Kinetic Modeling:
-
Utilize the collected concentration-time data to determine the rate constants for the formation and degradation of DMF. This can be achieved through:
-
Graphical Method: Using integrated rate laws to plot the data and determine the rate constants from the slope of the resulting lines.
-
Numerical Method: Simultaneously solving the differential rate equations that describe the reaction mechanism and optimizing the rate constants to best fit the experimental data.
-
-
Expected Outcome: Determination of the second-order rate constant for the formation of DMF and the rate constants for its subsequent degradation pathways.
Fructosamine Assay using this compound as a Standard
This protocol is adapted from the nitroblue tetrazolium (NBT) assay for fructosamine determination as described by Abdullah et al. (2020).
Objective: To quantify the level of fructosamine (an early glycation product) in a sample using this compound (DMF) as a standard.
Materials:
-
This compound (DMF)
-
Nitroblue tetrazolium (NBT)
-
Carbonate buffer (100 mM, pH 10.4)
-
Glycated protein samples (e.g., glycated bovine serum albumin)
-
Microplate reader
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of DMF in carbonate buffer with concentrations ranging from 0.31 mM to 5.0 mM.
-
-
Assay Reaction:
-
In a 96-well microplate, add 10 µL of each standard solution or the glycated sample to respective wells.
-
Add 90 µL of 0.5 mM NBT in carbonate buffer to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C.
-
Record the absorbance at 530 nm at two different time points (e.g., 10 and 15 minutes) using a microplate reader.
-
-
Quantification:
-
Calculate the change in absorbance over the time interval for both the standards and the samples.
-
Plot the change in absorbance for the standards against their known concentrations to generate a standard curve.
-
Determine the fructosamine concentration in the samples by interpolating their change in absorbance values on the standard curve.
-
Expected Outcome: A quantitative measurement of the fructosamine concentration in the experimental samples, expressed in equivalents of DMF.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general pathway of protein glycation and a typical experimental workflow for studying glycation inhibition.
Caption: General pathway of non-enzymatic protein glycation.
Caption: Workflow for in vitro glycation inhibition assay.
Conclusion
This compound is a critical reagent in the field of glycation research. Its role as a stable Amadori product analogue allows for detailed kinetic studies of the Maillard reaction and provides a reliable standard for the quantification of fructosamine, a key indicator of early glycation. The experimental protocols detailed in this guide offer robust methodologies for researchers investigating the fundamental aspects of protein glycation and for those in drug development seeking to identify and characterize novel anti-glycation agents. While direct studies on the inhibitory properties of DMF are limited, its utility as a research tool is well-established. Future research may further elucidate the potential therapeutic applications of DMF and similar compounds in mitigating the detrimental effects of glycation in age-related and metabolic diseases.
References
An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF), a fructosamine (B8680336) and an Amadori rearrangement product, is a synthetic carbohydrate derivative with significant potential in biochemical research and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reported biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological potential are presented. Furthermore, this guide illustrates key chemical transformations and biological pathways using structured diagrams to facilitate a deeper understanding of its relevance in the study of glycation and related pathological conditions.
Chemical Identity and Structure
This compound is structurally characterized by a fructose (B13574) backbone where the C1 hydroxyl group is substituted with a morpholino group. This substitution makes it a stable ketoamine.
-
IUPAC Name: (3S,4R,5R)-3,4,5,6-Tetrahydroxy-1-(morpholin-4-yl)hexan-2-one
-
Synonyms: 1-Deoxy-1-morpholinofructose, DMF
-
CAS Number: 6291-16-3[1]
-
Molecular Formula: C₁₀H₁₉NO₆[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| InChI | 1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1[3] |
| InChIKey | JPANQHVKLYKLEB-OPRDCNLKSA-N[3] |
| SMILES | C1COCCN1CC(=O)C(C(C(CO)O)O)O[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | White to off-white powder | [3] |
| Melting Point | 147 °C | [3][4] |
| Solubility | Methanol: 19.60-20.40 mg/mL | [3] |
| Pyridine: 50 mg/mL | [4] | |
| Purity | ≥98% (by TLC) | [3] |
| Storage Temperature | -20°C | [3] |
| Storage Conditions | Light sensitive | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Maillard reaction, specifically the Amadori rearrangement, between D-glucose and morpholine.
Reaction Principle: The Amadori Rearrangement
The synthesis involves a nucleophilic attack of the secondary amine (morpholine) on the carbonyl group of the open-chain form of D-glucose. This initially forms an unstable N-substituted glycosylamine (a Schiff base for primary amines). This intermediate then undergoes an acid-catalyzed rearrangement to form the more stable 1-amino-1-deoxy-ketose, in this case, this compound.
References
An In-depth Technical Guide on 1-Deoxy-1-morpholino-D-fructose as an Amadori Product Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic ketoamine and a stable analog of the early-stage Maillard reaction products known as Amadori products. Formed from the condensation of glucose with morpholine (B109124), DMF serves as a crucial tool in the study of glycation processes and their implications in various pathological conditions, including diabetes and neurodegenerative diseases. This technical guide provides a comprehensive overview of DMF, including its synthesis, chemical properties, and its role as an inhibitor of advanced glycation end-product (AGE) formation. Detailed experimental protocols for its synthesis and use in relevant biological assays are presented, along with a summary of its known biological activities, including antioxidant and anti-inflammatory effects. Furthermore, this guide explores the signaling pathways potentially modulated by DMF, such as the NF-κB and RAGE signaling pathways, and provides visualizations of these pathways and experimental workflows using the DOT language.
Introduction
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids, leads to the formation of a diverse range of products. The initial, reversible formation of a Schiff base is followed by an irreversible rearrangement to form a more stable ketoamine derivative known as the Amadori product.[1] These Amadori products are key intermediates in the complex cascade that ultimately leads to the formation of advanced glycation end-products (AGEs).[1]
AGEs are implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, atherosclerosis, and Alzheimer's disease, through mechanisms that involve protein cross-linking, oxidative stress, and inflammation.[2][3] The interaction of AGEs with their cell surface receptor, the Receptor for Advanced Glycation End Products (RAGE), triggers a signaling cascade that activates transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory cytokines and adhesion molecules.[4][5]
This compound (DMF), a synthetic Amadori product analog, provides a stable and well-characterized tool to investigate the biological consequences of early glycation events. Its structural similarity to the naturally occurring fructosamines, which are Amadori products formed from the reaction of glucose with amino acids, makes it an invaluable standard in fructosamine (B8680336) assays used for monitoring glycemic control in diabetic patients.[6][7] This guide will delve into the technical details of DMF, from its synthesis to its potential therapeutic applications.
Chemical and Physical Properties
This compound is a white to off-white powder with the molecular formula C₁₀H₁₉NO₆ and a molecular weight of 249.26 g/mol .[8]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₆ | [8] |
| Molecular Weight | 249.26 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 147 °C | [9] |
| Solubility | Methanol: 19.60-20.40 mg/mL | [9] |
| Storage Temperature | -20°C | [9] |
| SMILES | C1COCCN1CC(=O)C(C(C(CO)O)O)O | [8] |
| InChI | InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2 | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of DMF involves the Amadori rearrangement of glucose with morpholine. The following protocol is based on a kinetic study of this reaction.[10]
Materials:
-
D-glucose
-
Morpholine
-
Methanol
-
Water
-
Sealed reaction vials
-
Heating apparatus (e.g., heating block or oil bath)
-
High-Performance Liquid Chromatography (HPLC) system with a diode array and pulsed amperometric detector for analysis
Procedure:
-
Prepare a 0.1 M solution of D-glucose in a 90% methanol-water solvent.
-
Prepare a series of morpholine solutions in 90% methanol-water, with concentrations ranging from 0.1 M to 0.3 M.
-
In sealed vials, mix the 0.1 M glucose solution with an equal volume of each morpholine solution.
-
As a control, react 0.1 M morpholine with varying concentrations of glucose (0.05 M to 0.2 M).
-
Adjust the pH of the reaction mixtures to 3.0.
-
Heat the sealed vials at 100°C for up to 6 hours.
-
At specific time intervals, withdraw samples from the reaction mixtures.
-
Analyze the samples using an HPLC system to quantify the concentrations of reactants and the formed this compound.
Purification: Purification of the Amadori product can be achieved using cation exchange resin chromatography.[11]
In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation Assay
This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs.[12]
Materials:
-
Bovine Serum Albumin (BSA)
-
D-glucose or D-fructose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (e.g., this compound)
-
Aminoguanidine (positive control)
-
Sodium azide (B81097)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose or fructose) in PBS.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (aminoguanidine) and a negative control (no inhibitor).
-
Add sodium azide (0.02%) to each well to prevent microbial growth.
-
Incubate the microplate at 37°C for an extended period (e.g., 7-28 days), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm at regular intervals.
-
Calculate the percentage of inhibition of AGE formation using the following formula: Inhibition (%) = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
Fructosamine Assay
This colorimetric assay is used to measure the concentration of fructosamine (Amadori products) in a sample, with DMF often used as a standard.[6]
Materials:
-
Nitroblue tetrazolium (NBT) reagent
-
Carbonate buffer (pH 10.8)
-
This compound (DMF) standard solutions of known concentrations
-
Serum or plasma samples
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 530 nm
Procedure:
-
Add serum or plasma samples and DMF standard solutions to the wells of a microplate.
-
Add the carbonate buffer containing NBT to each well.
-
Incubate the plate at 37°C.
-
Measure the rate of formazan (B1609692) formation by reading the absorbance at 530 nm at two specific time points (e.g., 10 and 15 minutes).
-
The change in absorbance is proportional to the fructosamine concentration.
-
Construct a standard curve using the absorbance values of the DMF standards.
-
Determine the fructosamine concentration in the samples by interpolating their absorbance values on the standard curve.
Biological Activities and Signaling Pathways
While specific quantitative data for the antioxidant and anti-inflammatory activities of this compound are not extensively available in the public domain, studies on Amadori products in general provide insights into its potential biological effects.
Inhibition of Advanced Glycation End-products (AGEs) Formation
As an Amadori product analog, DMF is structurally related to the intermediates in the AGE formation pathway. While it can be used to study the kinetics of Amadori product degradation, certain Amadori products and their analogs may also competitively inhibit the formation of more harmful, late-stage AGEs.
Antioxidant Activity
Some Amadori products have been shown to possess antioxidant activity.[5] This activity may be attributed to their ability to scavenge free radicals and chelate metal ions, thereby interrupting the oxidative processes that contribute to AGE formation and cellular damage. Standard assays to evaluate antioxidant capacity include the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.
Anti-inflammatory Effects and Signaling Pathways
Amadori products have been shown to exert pro-inflammatory effects by activating the NF-κB signaling pathway, leading to the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12] This activation is often mediated through the Receptor for Advanced Glycation End Products (RAGE).[4] It is plausible that DMF, as an Amadori product analog, could modulate these pathways, either by acting as a competitive antagonist at the RAGE receptor or through other mechanisms.
NF-κB Signaling Pathway
Caption: Amadori product-mediated activation of the NF-κB signaling pathway.
RAGE Signaling Pathway
Caption: Overview of RAGE signaling leading to cellular responses.
Experimental Workflows
The following diagrams illustrate typical workflows for studying the effects of this compound.
Workflow for Synthesis and Purity Analysis
Caption: Workflow for the synthesis and analysis of DMF.
Workflow for In Vitro Biological Activity Screening
Caption: Workflow for evaluating the in vitro biological activities of DMF.
Conclusion
This compound is a valuable tool for researchers in the fields of glycation, diabetes, and related metabolic and inflammatory diseases. Its stability and well-defined structure make it an ideal standard for fructosamine assays and a useful model compound for studying the biological effects of early glycation products. While direct quantitative data on its antioxidant and anti-inflammatory properties are still emerging, the established pro-inflammatory role of Amadori products suggests that DMF and similar analogs could be instrumental in elucidating the complex signaling pathways involved in glycation-induced pathologies. The detailed protocols and workflows provided in this guide aim to facilitate further research into the multifaceted role of DMF and other Amadori product analogs in health and disease, and to support the development of novel therapeutic strategies targeting the deleterious effects of glycation.
References
- 1. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
The Dual Therapeutic Action of Dimethyl Fumarate: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl Fumarate (B1241708) (DMF) is an orally administered therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its clinical efficacy is largely attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document summarizes key quantitative data from preclinical and in vitro studies, offers detailed experimental protocols for assessing DMF's activity, and presents visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
Dimethyl Fumarate exerts its therapeutic effects through a dual mechanism that collaboratively mitigates cellular stress and inflammation.
-
Antioxidant Activity via Nrf2 Pathway Activation: DMF is a pro-electrophilic drug that, once metabolized to its active form, monomethyl fumarate (MMF), reacts with cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a negative regulator of Nrf2, a master transcription factor for the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The covalent modification of Keap1 by DMF/MMF leads to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[1][2][3][4]
-
Anti-inflammatory Activity via NF-κB Pathway Inhibition: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. DMF has been shown to inhibit this pathway through multiple mechanisms. A key action is the covalent modification of the p65 subunit of the NF-κB heterodimer.[5][6] This modification can interfere with the nuclear translocation of p65 and its ability to bind to DNA, thus preventing the transcription of NF-κB target genes.[5][6][7] Studies have demonstrated that DMF can inhibit the nuclear accumulation of p65 in a dose-dependent manner, leading to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9] This inhibitory effect on NF-κB signaling is considered a major contributor to the anti-inflammatory properties of DMF.
Quantitative Data on DMF Activity
The following tables summarize quantitative data from various studies investigating the antioxidant and anti-inflammatory effects of Dimethyl Fumarate.
Table 1: Antioxidant Activity of DMF - Nrf2 Pathway Activation
| Cell Type | DMF Concentration (µM) | Treatment Duration (hours) | Target Gene/Protein | Fold Increase (vs. Control) | Reference |
| Human Retinal Endothelial Cells (HREC) | 10 | 6 | Nrf2 (protein) | ~1.5 | [1] |
| Human Retinal Endothelial Cells (HREC) | 50 | 6 | Nrf2 (protein) | ~2.0 | [1] |
| Human Retinal Endothelial Cells (HREC) | 10 | 6 | HO-1 (protein) | ~2.5 | [1] |
| Human Retinal Endothelial Cells (HREC) | 50 | 6 | HO-1 (protein) | ~4.0 | [1] |
| Human Retinal Endothelial Cells (HREC) | 10 | 24 | HO-1 (protein) | +560% | [1] |
| Human Retinal Endothelial Cells (HREC) | 50 | 24 | HO-1 (protein) | +606% | [1] |
| N27 Rat Dopaminergic Cells | 20 | 4 | Hmox1 (mRNA) | ~4.0 | [10] |
| N27 Rat Dopaminergic Cells | 20 | 8 | Hmox1 (mRNA) | ~6.0 | [10] |
| N27 Rat Dopaminergic Cells | 20 | 12 | Hmox1 (mRNA) | ~7.0 | [10] |
| N27 Rat Dopaminergic Cells | 20 | 24 | Hmox1 (mRNA) | ~5.0 | [10] |
| Mouse Cortex (in vivo) | 100 mg/kg | 4 | Nrf2 (protein) | Slight Increase | [4] |
| Mouse Cortex (in vivo) | 300 mg/kg | 4 | Nrf2 (protein) | Slight Increase | [4] |
Table 2: Anti-inflammatory Activity of DMF - NF-κB Pathway Inhibition
| Cell Type | Stimulant | DMF Concentration (µM) | Treatment Duration (hours) | Measured Effect | % Inhibition / Reduction | Reference |
| Human Monocyte-Derived Macrophages (MDM) | TNF-α | 10 | 24 | p65 Nuclear Translocation | Dose-dependent inhibition | [7] |
| Human Monocyte-Derived Macrophages (MDM) | TNF-α | 30 | 24 | p65 Nuclear Translocation | Dose-dependent inhibition | [7] |
| Human Monocyte-Derived Macrophages (MDM) | PHA | 1-30 | 24 | TNF-α Production | Dose-dependent inhibition | [7] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 70 | 1 | p65 Nuclear Translocation | Significant cytoplasmic retention | [9] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 70 | 6 | IL-12 Production | ~80% | [9] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 70 | 24 | IL-6 Production | ~95% | [9] |
| Wild-type Splenocytes | LPS | 9 µg/ml (~62.5 µM) | 24 | IL-6 Production | ~70% | [11] |
| Wild-type Splenocytes | LPS | 9 µg/ml (~62.5 µM) | 24 | IP-10 Production | ~80% | [11] |
| Wild-type Splenocytes | LPS | 9 µg/ml (~62.5 µM) | 24 | MIP-1β Production | ~75% | [11] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways modulated by Dimethyl Fumarate.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant and anti-inflammatory activities of Dimethyl Fumarate.
Western Blot Analysis for Nrf2 and HO-1 Expression
This protocol is used to quantify the protein levels of Nrf2 and its downstream target HO-1 following DMF treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of DMF or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the expression of Nrf2 and HO-1 to the loading control.
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with DMF or vehicle control, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS) for the appropriate time.
-
Fixation: Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB p65 DNA Binding
This protocol determines whether DMF inhibits the binding of NF-κB p65 to the promoter regions of its target genes.[2][12][13]
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-NF-κB p65 antibody and control IgG
-
Protein A/G magnetic beads or agarose
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting NF-κB response elements in specific gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei, then sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NF-κB p65 antibody or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with Proteinase K to degrade proteins and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of NF-κB target genes to quantify the amount of immunoprecipitated DNA. A decrease in precipitated DNA in DMF-treated samples indicates reduced p65 binding.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Levels
This protocol measures the effect of DMF on the mRNA expression of pro-inflammatory cytokines.[14][15][16][17][18]
Materials:
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with DMF and/or an inflammatory stimulus. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target cytokines and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression in DMF-treated cells compared to control cells, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels
This protocol quantifies the amount of secreted pro-inflammatory cytokines in cell culture supernatants.[19][20][21][22]
Materials:
-
Cytokine-specific sandwich ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well microplate
-
Wash buffer
-
Recombinant cytokine standards
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.
-
Streptavidin-HRP Incubation: Wash and add streptavidin-HRP.
-
Substrate Addition: Wash and add the TMB substrate. A color change will occur.
-
Stopping the Reaction: Stop the reaction with the stop solution.
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.
Conclusion
Dimethyl Fumarate's therapeutic efficacy is deeply rooted in its dual ability to bolster cellular antioxidant defenses through the Nrf2 pathway and to suppress inflammatory responses by inhibiting the NF-κB signaling cascade. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of DMF and related compounds in a variety of disease contexts characterized by oxidative stress and inflammation. The provided visualizations of the core signaling pathways serve as a clear and concise reference for understanding the intricate molecular interactions modulated by this versatile therapeutic agent.
References
- 1. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. p65 Chromatin Immunoprecipitation Protocol [bio-protocol.org]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 15. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gene-quantification.de [gene-quantification.de]
- 17. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytokine mRNA quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. h-h-c.com [h-h-c.com]
- 21. researchgate.net [researchgate.net]
- 22. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Stability of 1-Deoxy-1-morpholino-D-fructose
This guide provides a comprehensive overview of the current scientific understanding of the thermal stability of 1-Deoxy-1-morpholino-D-fructose (DMF), an Amadori compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct research on the thermal properties of DMF, this document synthesizes findings from closely related Amadori compounds and the constituent fructose (B13574) molecule to provide a robust framework for its analysis.
Core Concepts in Thermal Stability
The thermal stability of a pharmaceutical compound like this compound is a critical parameter influencing its shelf-life, storage conditions, and processing. Degradation can lead to loss of efficacy and the formation of potentially harmful byproducts. The primary analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which detects heat flow changes associated with phase transitions and decomposition.
Quantitative Data on Thermal Degradation
Direct quantitative thermal analysis data for DMF is not extensively available in peer-reviewed literature. However, a key study provides kinetic data on its degradation under specific conditions.
Table 1: Kinetic Data for the Decomposition of this compound
| Parameter | Value | Conditions |
| Second-order rate constant for formation | 1.87 M⁻¹ h⁻¹ | pH 3.0, 100°C, 90% methanol-water |
| Rate constant for decomposition (k₁) | 0.04 h⁻¹ | pH 3.0, 100°C, in presence of excess glucose |
| Rate constant for decomposition (k₂) | 0.01 M⁻¹ h⁻¹ | pH 3.0, 100°C, in presence of excess glucose |
Source: Adapted from a kinetic analysis of the formation and degradation of 1-morpholino-1-deoxy-d-fructose.[1][2]
Physicochemical Properties
Understanding the basic physical properties of DMF is essential for interpreting thermal analysis data.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₆ |
| Molecular Weight | 249.26 g/mol |
| Melting Point | 147 °C |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C |
Source: Data compiled from chemical supplier information.[3][4][5][6]
Experimental Protocols
Detailed experimental protocols for the thermal analysis of DMF are not explicitly published. The following methodologies are proposed based on standard practices for analogous compounds such as other Amadori products and carbohydrates.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of DMF.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of DMF powder into a clean alumina (B75360) or platinum crucible.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of DMF, and to observe any thermal events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-4 mg of DMF powder into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This should be sufficient to observe the melting point of 147°C and any immediate post-melting events.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Exothermic events following the melt may indicate decomposition.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the degradation of DMF over time at various temperatures.
Methodology:
-
System: A high-performance liquid chromatograph equipped with a suitable detector (e.g., diode array or pulsed amperometric detector).
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or ion-exchange column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for the separation of polar compounds like DMF. The exact gradient will need to be optimized.
-
Sample Preparation:
-
Prepare a stock solution of DMF in a suitable solvent (e.g., 90% methanol/water).
-
Incubate aliquots of the solution in sealed vials at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points, withdraw samples, dilute if necessary, and inject them into the HPLC system.
-
-
Quantification: The concentration of DMF is determined by comparing the peak area to a standard curve of known concentrations.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive evaluation of the thermal stability of this compound.
Generalized Degradation Pathway for Amadori Compounds
While the specific degradation products of DMF have not been fully elucidated, the general degradation pathways for Amadori compounds involve several key steps. The fructose moiety can undergo enolization, leading to the formation of reactive dicarbonyl intermediates, which can then proceed through various reaction cascades.
Summary and Future Directions
The thermal stability of this compound is a complex area with limited direct research. The available kinetic data suggest that the compound degrades at elevated temperatures, and its melting point is established at 147°C. For a complete stability profile, further experimental work is required.
Recommendations for Future Research:
-
Conduct comprehensive TGA and DSC analyses of pure DMF to determine its decomposition profile and thermal transitions accurately.
-
Perform isothermal stability studies at various temperatures and pH levels, using a validated HPLC method to quantify the degradation kinetics.
-
Utilize techniques such as LC-MS/MS and GC-MS to identify the specific degradation products formed under different thermal stress conditions.
-
Investigate the impact of formulation excipients on the thermal stability of DMF.
This guide provides a foundational understanding and a practical framework for researchers to approach the thermal stability assessment of this compound. The proposed protocols and workflows offer a starting point for generating the critical data needed for its development and application.
References
- 1. The effect of solvents on the thermal degradation products of two Amadori derivatives [agris.fao.org]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Analysis of volatiles from the thermal decomposition of Amadori rearrangement products in the cysteine-glucose Maillard reaction and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 1-Deoxy-1-morpholino-D-fructose (DMF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic amino sugar derivative of fructose (B13574). As an analog of the early-stage Amadori product formed in glycation, DMF is a crucial compound in the study of the Maillard reaction and advanced glycation end-products (AGEs), which are implicated in the pathophysiology of diabetes and other age-related diseases. Understanding the solubility of DMF in various solvents is fundamental for its application in in vitro glycation assays, as a standard for fructosamine (B8680336) assays, and in the development of potential inhibitors of glycation. This technical guide provides a comprehensive overview of the known solubility of DMF in different solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and application in various experimental and pharmaceutical contexts. The following table summarizes the available quantitative solubility data for this compound. It is important to note that this data is primarily sourced from chemical suppliers and may not have been determined under a wide range of temperatures or conditions.
| Solvent System | Solubility (mg/mL) | Appearance of Solution |
| Methanol | 19.60 - 20.40[1][2][3] | Clear, colorless to faintly yellow[1][2][3] |
| Water | 50 | Clear, colorless to faintly yellow |
| Pyridine | 50[4][5] | Clear, faintly yellow[4][5] |
| Acetone:Dimethyl Sulfoxide (7:3) | 50 | Clear to very slightly hazy, colorless to light yellow |
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following methodology is a standard isothermal equilibrium method adapted from protocols used for determining the solubility of fructose and its derivatives. This method is suitable for generating accurate solubility data for this compound across a range of solvents and temperatures.
Objective:
To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (powder, ≥98% purity)
-
Selected solvents (e.g., methanol, water, ethanol, acetone, dimethyl sulfoxide) of analytical grade
-
Thermostatic shaker bath or incubator with precise temperature control (±0.1°C)
-
Analytical balance (±0.0001 g)
-
Vials with airtight screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed to the experimental temperature.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the volumetric flask under vacuum or in a fume hood at a controlled temperature.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
The solubility can be calculated from the mass of the solute and the volume of the solvent used.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer.
-
Determine the concentration of DMF in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Analysis:
-
Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.
-
Report the solubility as the mean concentration (e.g., in mg/mL or mol/L) with the standard deviation.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the isothermal solubility determination of this compound.
References
Methodological & Application
Application Notes and Protocols for the 1-Deoxy-1-morpholino-D-fructose (DMF) Fructosamine Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fructosamine (B8680336) assay is a valuable tool for monitoring short-to-medium-term glycemic control in diabetic research models and clinical settings. Fructosamines are glycated serum proteins, primarily albumin, formed through the non-enzymatic reaction of glucose with the amino groups of proteins.[1] The concentration of fructosamine in the blood is proportional to the average glucose concentration over the preceding 2-3 weeks, providing a more intermediate-term glycemic picture than hemoglobin A1c (HbA1c), which reflects a 2-3 month average.[2][3][4][5] 1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic ketoamine, is a stable analog of the Amadori rearrangement products formed during glycation and is commonly used as a standard in fructosamine assays.[6]
The most widely used method for fructosamine determination is the colorimetric assay based on the reduction of nitroblue tetrazolium (NBT). In an alkaline environment, fructosamine reduces NBT to formazan (B1609692), a purple-colored compound, which can be quantified spectrophotometrically.[2][7][8][9] This document provides detailed protocols for both kinetic and endpoint NBT fructosamine assays using a DMF standard.
Principle of the NBT Fructosamine Assay
Under alkaline conditions, the ketoamine group of fructosamine rearranges to an eneaminol form. This eneaminol is a potent reducing agent that donates an electron to nitroblue tetrazolium (NBT), a yellow, water-soluble dye. The reduction of NBT results in the formation of formazan, a deep purple, water-insoluble compound. The rate of formazan formation is directly proportional to the fructosamine concentration in the sample.[2][7][8][9] The increase in absorbance, typically measured between 530 nm and 550 nm, is used to quantify the fructosamine concentration.[2]
Experimental Protocols
Materials and Reagents
-
This compound (DMF) (CAS 6291-16-3)[6]
-
Nitroblue tetrazolium (NBT)
-
Sodium carbonate
-
Sodium chloride
-
Bovine Serum Albumin (BSA) or a protein-based matrix for standards
-
Serum or plasma samples
-
Microplate reader or spectrophotometer capable of reading at 530-550 nm
-
37°C incubator
-
Micropipettes and tips
-
96-well microplates or cuvettes
Reagent Preparation
-
Carbonate Buffer (0.1 M, pH 10.4-10.8): Dissolve sodium carbonate in deionized water and adjust the pH to 10.4-10.8 with hydrochloric acid.
-
NBT Reagent (0.5-1.0 mM in Carbonate Buffer): Dissolve NBT in the carbonate buffer. Protect from light.
-
Saline (0.9%): Dissolve sodium chloride in deionized water.
-
DMF Stock Solution (e.g., 10 mM): Accurately weigh DMF and dissolve in saline or a protein-based buffer (e.g., saline with 4% BSA) to mimic the sample matrix. Store aliquots at -20°C.
Preparation of DMF Standard Curve
-
Labeling: Label a series of microcentrifuge tubes for each standard concentration (e.g., 0, 100, 250, 500, 750, 1000 µmol/L).
-
Dilution: Prepare the standards by diluting the DMF stock solution in a protein-based matrix (e.g., 4% BSA in saline) to achieve the desired concentrations. A serial dilution approach can be used.
-
Zero Standard: Use the protein-based matrix as the zero standard (0 µmol/L).
Table 1: Example of DMF Standard Curve Preparation
| Standard Concentration (µmol/L) | Volume of DMF Stock (µL) | Volume of Diluent (µL) |
| 1000 | 100 of 10 mM | 900 |
| 750 | 75 of 10 mM | 925 |
| 500 | 50 of 10 mM | 950 |
| 250 | 25 of 10 mM | 975 |
| 100 | 10 of 10 mM | 990 |
| 0 | 0 | 1000 |
Sample Preparation
-
Sample Type: Serum or plasma can be used.[8] However, it is recommended to use the same sample type consistently for monitoring.
-
Handling: Collect blood samples and separate serum or plasma within 3 hours.
-
Storage: Samples are stable for up to 2 weeks at 2-8°C and for at least 5 weeks at -20°C.
-
Interferences: Avoid hemolyzed samples, as they can lead to falsely low results. High levels of bilirubin, urate, and certain drugs can also interfere with the assay.[2]
Assay Procedures
Kinetic Assay Protocol
The kinetic assay measures the rate of NBT reduction over a specific time interval.
-
Pre-incubation: In a 96-well plate, add a small volume of sample or standard (e.g., 10-20 µL) to a larger volume of carbonate buffer without NBT (e.g., 180-200 µL). Incubate at 37°C for 5-10 minutes. This step helps to minimize the interference from fast-reacting, non-specific reducing substances.[7]
-
Reaction Initiation: Add the NBT reagent (e.g., 50-60 µL) to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 530-550 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Calculation: Calculate the rate of change in absorbance (ΔA/min) over the linear portion of the reaction curve.
Endpoint Assay Protocol
The endpoint assay measures the total absorbance change after a fixed incubation time.
-
Reaction Setup: In a 96-well plate, add the sample or standard (e.g., 10-20 µL) to the NBT reagent (e.g., 200-250 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).
-
Measurement: After the incubation period, measure the absorbance at 530-550 nm. A blank reading (NBT reagent only) should be subtracted from all sample and standard readings.
Data Presentation and Analysis
Standard Curve
Plot the absorbance (for endpoint assay) or the rate of absorbance change (ΔA/min for kinetic assay) against the corresponding DMF standard concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Table 2: Example of a DMF Standard Curve Data (Endpoint Assay)
| DMF Concentration (µmol/L) | Absorbance at 540 nm (A) |
| 0 | 0.050 |
| 100 | 0.150 |
| 250 | 0.325 |
| 500 | 0.600 |
| 750 | 0.875 |
| 1000 | 1.150 |
Calculation of Fructosamine Concentration
Using the equation from the standard curve, calculate the fructosamine concentration in the unknown samples.
Fructosamine (µmol/L) = (Absorbance of Sample - y-intercept) / slope
If the sample was diluted, multiply the result by the dilution factor.
Table 3: Typical Fructosamine Reference Ranges
| Species | Condition | Fructosamine Range (µmol/L) |
| Human | Non-diabetic | 205 - 285 |
| Human | Controlled Diabetes | 210 - 421 |
| Human | Uncontrolled Diabetes | 268 - 870 |
| Canine | Non-diabetic | Varies by laboratory |
| Feline | Non-diabetic | Varies by laboratory |
Visualizations
Signaling Pathway of NBT Reduction
Caption: NBT reduction by fructosamine under alkaline conditions.
Experimental Workflow
Caption: Workflow for the NBT fructosamine assay.
Troubleshooting
Table 4: Common Issues and Solutions in the NBT Fructosamine Assay
| Issue | Possible Cause | Solution |
| High Background | Contaminated reagents or water. | Use high-purity water and fresh reagents. |
| Interference from endogenous reducing substances. | Ensure a pre-incubation step is included in the kinetic assay. | |
| Low Signal | Inactive reagents. | Check the expiration dates of NBT and other reagents. Store NBT protected from light. |
| Incorrect pH of the buffer. | Verify the pH of the carbonate buffer is between 10.4 and 10.8. | |
| Poor Reproducibility | Pipetting errors. | Calibrate pipettes and use proper pipetting techniques. |
| Temperature fluctuations. | Ensure the incubator and plate reader are at a stable 37°C. | |
| Non-linear Standard Curve | Incorrect standard dilutions. | Carefully prepare fresh standards. |
| Assay conditions are not optimal. | Optimize incubation times and reagent concentrations. |
Conclusion
The this compound (DMF) standardized NBT fructosamine assay is a robust and reproducible method for the quantification of glycated serum proteins. It serves as a critical tool in diabetes research and management by providing an indication of glycemic control over an intermediate timeframe. By following the detailed protocols and considering the potential for interferences, researchers can obtain accurate and reliable data to advance their studies in metabolic disease.
References
- 1. acb.org.uk [acb.org.uk]
- 2. Re-evaluation of the fructosamine reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBT实验方案和故障排除 [sigmaaldrich.com]
- 4. eclinpath.com [eclinpath.com]
- 5. Comparison of serum fructosamine with glycosylated serum protein (determined by affinity chromatography) for the assessment of diabetic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101135688A - Method for measuring fructosamine NBT in blood serum - Google Patents [patents.google.com]
- 7. jarvm.com [jarvm.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Influence of timing in the fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Deoxy-1-morpholino-D-fructose (DMF) in Advanced Glycation End-product (AGEs) Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification of inhibitors of AGEs formation is a critical area of research for drug development. 1-Deoxy-1-morpholino-D-fructose (DMF), an analog of the Amadori product fructosamine (B8680336), serves as a valuable tool in the study of glycation.[1] These application notes provide detailed protocols for utilizing DMF in in vitro AGEs formation assays, enabling researchers to assess its potential as an anti-glycation agent.
Principle of the Assay
The in vitro AGEs formation assay is based on the incubation of a protein, typically bovine serum albumin (BSA), with a reducing sugar, such as fructose (B13574) or glucose, under conditions that promote the Maillard reaction. The formation of fluorescent AGEs is monitored over time using a fluorescence spectrophotometer. Potential inhibitors, such as DMF, are added to the reaction mixture to evaluate their ability to prevent or reduce the formation of these fluorescent AGEs. Aminoguanidine (B1677879), a well-known inhibitor of AGEs formation, is often used as a positive control.[2][3]
Data Presentation
The inhibitory effect of this compound (DMF) on AGEs formation can be quantified and compared with a standard inhibitor like aminoguanidine. The results are typically expressed as the percentage of inhibition and the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Effect of DMF and Aminoguanidine on Fluorescent AGEs Formation in a BSA-Fructose Model
| Concentration (mM) | % Inhibition by DMF (Mean ± SD) | % Inhibition by Aminoguanidine (Mean ± SD) |
| 0.5 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 1.0 | 32.5 ± 3.8 | 48.2 ± 4.1 |
| 2.5 | 58.7 ± 4.5 | 75.3 ± 5.2 |
| 5.0 | 75.1 ± 5.2 | 88.9 ± 4.8 |
| IC50 (mM) | 2.1 | 1.1 |
Note: The data presented in this table is illustrative and intended to represent typical results obtained from the described assay. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro BSA-Fructose AGEs Formation Assay
This protocol details the procedure for inducing the formation of AGEs using BSA and fructose and assessing the inhibitory potential of DMF.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Fructose
-
This compound (DMF)
-
Aminoguanidine hydrochloride (Positive Control)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium azide (B81097) (NaN3)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 0.5 M D-fructose solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare stock solutions of DMF and aminoguanidine in 0.1 M phosphate buffer (pH 7.4) at various concentrations (e.g., 5, 10, 25, 50 mM).
-
Add sodium azide to all solutions to a final concentration of 0.02% (w/v) to prevent microbial growth.[2]
-
-
Assay Setup:
-
In a 96-well black microtiter plate, set up the following reactions in a final volume of 200 µL per well:
-
Control (No Inhibitor): 100 µL BSA (10 mg/mL) + 50 µL Fructose (0.5 M) + 50 µL Phosphate buffer.
-
Test (DMF): 100 µL BSA (10 mg/mL) + 50 µL Fructose (0.5 M) + 50 µL DMF solution (at varying concentrations).
-
Positive Control (Aminoguanidine): 100 µL BSA (10 mg/mL) + 50 µL Fructose (0.5 M) + 50 µL Aminoguanidine solution (at varying concentrations).
-
Blank: 100 µL BSA (10 mg/mL) + 100 µL Phosphate buffer.
-
Inhibitor Blank: 100 µL BSA (10 mg/mL) + 50 µL Phosphate buffer + 50 µL of the highest concentration of DMF or Aminoguanidine to account for any intrinsic fluorescence.
-
-
-
Incubation:
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a fluorescence microplate reader.
-
Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.[6]
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition of AGEs formation using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Inhibitor Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100
-
Protocol 2: Determination of Fructosamine (Early Glycation Product)
DMF can also be used as a standard in the nitroblue tetrazolium (NBT) assay to quantify fructosamine, an early marker of glycation.[1]
Materials:
-
Glycated BSA samples (from Protocol 1)
-
This compound (DMF) for standard curve
-
Nitroblue tetrazolium (NBT) reagent (0.5 mM NBT in 100 mM carbonate buffer, pH 10.4)
-
96-well clear microtiter plates
-
Microplate reader (absorbance)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of DMF standard solutions in 0.1 M phosphate buffer (pH 7.4) at concentrations ranging from 0.31 to 5.0 mM.[1]
-
-
Assay:
-
In a 96-well clear microtiter plate, add 10 µL of each standard or glycated sample.
-
Add 90 µL of NBT reagent to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 530 nm at 10 and 15-minute intervals.[1]
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance of the DMF standards against their concentrations.
-
Determine the fructosamine concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro AGEs formation inhibition assay.
Caption: Workflow for assessing AGEs inhibition.
Signaling Pathway
This diagram depicts the formation of AGEs and the subsequent activation of the RAGE signaling pathway, which can be potentially inhibited by agents like DMF.
Caption: AGEs formation and signaling cascade.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in the study of Advanced Glycation End-products. By employing these standardized assays, scientists can systematically evaluate the anti-glycation potential of DMF and other novel compounds, contributing to the development of therapeutic strategies against AGE-related pathologies.
References
- 1. Antiglycation and Antioxidant Properties of Ficus deltoidea Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoferulic Acid, a New Anti-Glycation Agent, Inhibits Fructose- and Glucose-Mediated Protein Glycation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
- 6. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Deoxy-1-morpholino-D-fructose (DMF) in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is an Amadori compound formed through the Maillard reaction between fructose (B13574) and morpholine (B109124). While morpholine is used as a food additive in some regions, primarily as a coating agent for fruits and vegetables, the extent of DMF formation in processed foods is not widely documented. As a member of the fructosamine (B8680336) class of compounds, the quantification of DMF in food matrices is of interest for quality control, food safety assessment, and research into the biological activities of Maillard reaction products.[1][2][3]
These application notes provide a detailed protocol for the quantification of DMF in various food samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The methodology is adapted from established methods for the analysis of other Amadori compounds in complex food matrices.[4][5][6]
Quantitative Data Summary
As there is limited published data on the specific concentrations of this compound in food products, the following table presents hypothetical, yet plausible, quantitative data to illustrate the application of the described analytical method. These values are for demonstrative purposes and should be replaced with experimentally determined concentrations.
| Food Sample Category | Example Food Product | Hypothetical DMF Concentration (µg/kg) |
| Processed Fruits | Canned Peaches | 50 - 200 |
| Dried Apricots | 100 - 500 | |
| Dairy Products | Milk Powder | 20 - 100 |
| Caramel Sauce | 500 - 2000 | |
| Cereal Products | Breakfast Cereals | 30 - 150 |
| Toasted Bread | 10 - 80 | |
| Beverages | Fruit Juices (Pasteurized) | 5 - 50 |
Experimental Protocols
Principle
This method describes the extraction of this compound from food samples followed by quantification using UPLC-MS/MS. The sample preparation aims to efficiently extract the polar Amadori compound from the complex food matrix while minimizing interferences. The UPLC system provides high-resolution separation, and the tandem mass spectrometer allows for selective and sensitive detection based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
Reagents and Materials
-
This compound (DMF) analytical standard (≥98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Standard laboratory glassware and equipment
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of DMF standard and dissolve it in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of water and methanol (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol should be adapted based on the food matrix. Below are three generalized procedures for different types of food samples.
A. Liquid Samples (e.g., Fruit Juices, Beverages)
-
Centrifuge the sample at 5000 x g for 10 minutes to remove any solid particles.
-
Take 1 mL of the supernatant and dilute it with 4 mL of ultrapure water.
-
The diluted sample can be directly filtered through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis. For samples with high sugar content, a solid-phase extraction (SPE) cleanup step may be necessary.
B. Solid Samples with High Water Content (e.g., Fruits, Vegetables)
-
Homogenize 10 g of the sample with 20 mL of methanol/water (80:20, v/v) using a high-speed blender.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
C. Dry and Semi-Solid Samples (e.g., Cereal Products, Milk Powder, Dried Fruits)
-
Weigh 2 g of the finely ground sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water (50:50, v/v) solution.
-
Vortex the mixture for 2 minutes to ensure thorough wetting of the sample.
-
Place the tube in a shaking water bath at 40°C for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
SPE Cleanup (if necessary):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 1 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.
-
Elute the DMF with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
UPLC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrument used.
-
UPLC System:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like DMF. An Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %A %B 0.0 5 95 1.0 5 95 5.0 50 50 7.0 50 50 7.1 5 95 | 10.0 | 5 | 95 |
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: The specific mass transitions for DMF need to be determined by infusing a standard solution into the mass spectrometer. For a compound with a molecular weight of 249.26 g/mol , the protonated molecule [M+H]+ would be m/z 250.27. Characteristic fragment ions would then be identified in MS/MS mode. Hypothetical transitions are provided below for illustrative purposes:
-
Quantifier: 250.27 > 162.1 (loss of the morpholine group)
-
Qualifier: 250.27 > 144.1 (further fragmentation)
-
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the DMF standard against its concentration. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.
-
Quantification: The concentration of DMF in the food samples is determined by interpolating the peak area of the sample from the calibration curve. The final concentration should be corrected for any dilution factors applied during sample preparation.
Diagrams
Caption: Experimental workflow for the quantification of this compound in food samples.
References
- 1. 6291-16-3 , this compound [chemsynlab.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS for simultaneous detection and quantification of Amadori compounds in tomato products and dry foods and factors affecting the formation and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1-Deoxy-1-morpholino-D-fructose (DMF) for Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructose (B13574) analog that holds significant promise in the field of biochemical research, particularly in the study of enzyme inhibition and glycation processes.[1][2][3] As an analog of the 1-deoxy-1-aminofructose moiety found in glycosylated proteins, DMF serves as a valuable tool for investigating the mechanisms of carbohydrate-modifying enzymes and the pathways involved in the formation of advanced glycation end-products (AGEs).[3] Its structural similarity to fructose allows it to interact with the active sites of various enzymes involved in carbohydrate metabolism, making it a potential inhibitor for enzymes such as hexokinases and fructokinases.[1] This document provides detailed application notes and protocols for the use of DMF in enzyme inhibition studies, with a focus on α-glucosidase, a key target in the management of type 2 diabetes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₆ | [4] |
| Molecular Weight | 249.26 g/mol | [4] |
| Appearance | White to pale yellow powder/crystals | [1] |
| Melting Point | 147-150 °C | [5] |
| Solubility | Soluble in hot methanol | [1] |
| Storage | -20°C | [1] |
Applications in Enzyme Inhibition
DMF is primarily utilized as a research tool to probe the active sites and mechanisms of carbohydrate-processing enzymes. Its potential applications in enzyme inhibition studies include:
-
α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying the absorption of carbohydrates from the small intestine.[6][7] Due to its structural resemblance to fructose, a product of sucrose (B13894) hydrolysis by α-glucosidase, DMF is a candidate for the competitive inhibition of this enzyme.
-
Hexokinase and Fructokinase Inhibition: These enzymes are crucial for the initial steps of glucose and fructose metabolism. A related compound, 1-deoxy-D-fructose, has been shown to be an inhibitor of yeast and muscle hexokinases.[8] This suggests that DMF may also exhibit inhibitory activity against these enzymes.
-
Glycation Studies: DMF is an analog of the Amadori product, an early stage of glycation.[3] It can be used in in vitro glycation assays to study the formation of AGEs, which are implicated in the pathogenesis of diabetic complications.
Quantitative Data on Enzyme Inhibition
Currently, there is a limited amount of publicly available quantitative data (e.g., IC₅₀, Kᵢ values) specifically for the inhibitory effects of this compound on α-glucosidase and other enzymes. The following table summarizes the available data for the related compound, 1-deoxy-D-fructose, to provide a potential reference point for the inhibitory profile of DMF.
| Enzyme | Organism/Tissue | Inhibitor | Inhibition Type | Kᵢ | Kₘ (Substrate) | Reference |
| Hexokinase | Yeast | 1-deoxy-D-fructose | - | - | 614 mM | [8] |
| Hexokinase | Muscle | 1-deoxy-D-fructose | - | - | 280 mM | [8] |
| Phosphoglucose Isomerase | - | 1-deoxyfructose 6-phosphate | Competitive | 1.1 mM | - | [8] |
Note: Researchers are encouraged to perform their own kinetic studies to determine the specific inhibitory parameters of DMF for their enzyme of interest.
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of DMF against α-glucosidase.
Materials:
-
This compound (DMF)
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of DMF in phosphate buffer. Create a series of dilutions to test a range of concentrations.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of the DMF solution (or buffer for the control) to each well.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula:
where A_control is the absorbance of the control (enzyme + substrate + buffer) and A_sample is the absorbance of the sample (enzyme + substrate + DMF).
-
Determine the IC₅₀ value of DMF by plotting the percentage of inhibition against the logarithm of the DMF concentration.
-
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Protocol 2: Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis should be performed.
Procedure:
-
Follow the general procedure for the α-glucosidase inhibition assay (Protocol 1).
-
Vary the concentration of the substrate (pNPG) while keeping the concentration of the inhibitor (DMF) constant. Repeat this for several different concentrations of DMF.
-
Measure the initial reaction velocity (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the type of inhibition.
Signaling Pathways
Inhibition of α-glucosidase by compounds like DMF has a direct impact on carbohydrate metabolism and downstream signaling pathways. By slowing the digestion of complex carbohydrates into glucose, α-glucosidase inhibitors reduce the postprandial glucose spike.
Signaling Pathway Affected by α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by DMF.
Conclusion
This compound is a valuable tool for researchers studying enzyme inhibition, particularly in the context of carbohydrate metabolism. While specific quantitative data on its inhibitory effects are still emerging, the provided protocols offer a solid foundation for its investigation as a potential inhibitor of α-glucosidase and other carbohydrate-processing enzymes. Further research is warranted to fully elucidate its mechanism of action and potential therapeutic applications.
References
- 1. 1-デオキシ-1-モルホリノ-D-フルクトース ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 6291-16-3 | OD32042 [biosynth.com]
- 3. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 4. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part II--kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholino Publication Database | Gene Tools, LLC [gene-tools.com]
- 8. researchgate.net [researchgate.net]
HPLC method for 1-Deoxy-1-morpholino-D-fructose analysis
An HPLC-based approach is essential for the accurate quantification of 1-Deoxy-1-morpholino-D-fructose (DMF), a critical compound in the study of glycation and the formation of advanced glycation end-products (AGEs). This application note provides a detailed protocol for the analysis of DMF using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), a robust and reliable method for quantifying non-chromophoric compounds like sugars and their derivatives.
This document is intended for researchers, scientists, and drug development professionals who require a precise and reproducible method for the determination of DMF in various sample matrices. The provided protocol is a recommended starting point and should be fully validated in the user's laboratory to ensure compliance with all performance requirements.
Experimental Protocols
A successful HPLC analysis relies on a well-defined and consistently executed protocol. The following sections detail the necessary steps for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: An amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for carbohydrate analysis.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
This compound reference standard (≥98% purity)
-
-
Sample Preparation:
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point for the analysis of DMF. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Temperature | 35 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
These solutions will be used to construct the calibration curve.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
The final concentration should fall within the range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation: Quantitative Summary
The following table summarizes the expected performance characteristics of the . Users should generate their own data to validate the method in their laboratory.
| Parameter | Expected Value |
| Retention Time (min) | ~ 8.5 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.01 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 mg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.
Application of 1-Deoxy-1-morpholino-D-fructose in Diabetes Research: An Overview of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine (B8680336), a derivative of fructose (B13574) and morpholine.[1] It is structurally analogous to the early glycation products formed in the body through non-enzymatic reactions between reducing sugars and the amino groups of proteins.[1][2] While extensively utilized as a standard in clinical fructosamine assays for monitoring glycemic control in diabetic patients, its direct therapeutic applications in diabetes research are not yet well-documented in publicly available scientific literature.[3][4] This document summarizes the theoretical basis for its potential use in diabetes research, based on its chemical nature and the known roles of related compounds, and outlines general experimental protocols that could be adapted for its study.
Theoretical Therapeutic Rationale
The potential utility of this compound in diabetes research stems from its inherent properties as a fructosamine and its potential to act as an antioxidant and an inhibitor of advanced glycation end-product (AGE) formation.[1]
-
Inhibition of Advanced Glycation End-Products (AGEs): Hyperglycemia in diabetes accelerates the formation of AGEs, which are implicated in the pathogenesis of diabetic complications such as nephropathy, retinopathy, and neuropathy.[2][5] As a stable fructosamine, DMF could theoretically compete with the formation of endogenous fructosamines, thereby potentially reducing the subsequent formation of harmful AGEs.
-
Antioxidant Activity: Oxidative stress is a key contributor to beta-cell dysfunction and insulin (B600854) resistance.[6][7] Some sources suggest that DMF possesses free radical scavenging properties, which could help mitigate the damaging effects of oxidative stress in diabetic models.[1]
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of type 2 diabetes. It is postulated that DMF may inhibit inflammatory cytokines, although specific studies demonstrating this effect in diabetic contexts are lacking.[1]
Data Presentation
Currently, there is a notable absence of specific quantitative data from preclinical or clinical studies investigating the therapeutic effects of this compound in diabetes. Research is needed to generate data on its efficacy and safety. A proposed structure for presenting such data, once available, is provided below.
Table 1: Hypothetical In Vitro Efficacy of this compound
| Parameter Assessed | Cell Line | Test Compound | Concentration Range | IC50 / EC50 | Key Findings |
| AGE Formation Inhibition | e.g., BSA-fructose assay | DMF | (e.g., µM or mg/mL) | - | - |
| Antioxidant Activity (ROS Scavenging) | e.g., INS-1E, HepG2 | DMF | (e.g., µM) | - | - |
| Anti-inflammatory Activity (Cytokine reduction) | e.g., LPS-stimulated RAW 264.7 | DMF | (e.g., µM) | - | - |
| Glucose Uptake | e.g., L6 myotubes, 3T3-L1 adipocytes | DMF | (e.g., µM) | - | - |
| Beta-cell Protection | e.g., INS-1E cells | DMF | (e.g., µM) | - | - |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Diabetic Animal Model
| Animal Model | Treatment Group | Dosage | Route of Administration | Duration | Key Outcomes (e.g., % change) |
| e.g., Streptozotocin-induced diabetic rats | Vehicle Control | - | e.g., Oral gavage | e.g., 4 weeks | - |
| DMF | (e.g., mg/kg/day) | e.g., Oral gavage | e.g., 4 weeks | - Blood Glucose- HbA1c- Insulin Levels- Lipid Profile- Oxidative Stress Markers- Inflammatory Markers | |
| Positive Control (e.g., Metformin) | (e.g., mg/kg/day) | e.g., Oral gavage | e.g., 4 weeks | - |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in diabetes research.
In Vitro Anti-Glycation Assay (BSA-Fructose Model)
Objective: To determine the ability of DMF to inhibit the formation of advanced glycation end-products in vitro.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Fructose
-
This compound (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide (B81097)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-fructose (e.g., 500 mM) in PBS.
-
Prepare stock solutions of DMF at various concentrations.
-
In a 96-well plate, mix BSA solution, D-fructose solution, and different concentrations of DMF. Include a control group with no DMF and a blank group with no fructose.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Incubate the plate at 37°C for a specified period (e.g., 7 days), protected from light.
-
After incubation, measure the fluorescence intensity of the AGEs at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage of inhibition of AGE formation for each concentration of DMF compared to the control.
In Vivo Study in a Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To evaluate the in vivo anti-diabetic effects of DMF.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer, pH 4.5
-
This compound (DMF)
-
Vehicle (e.g., distilled water or saline)
-
Glucometer and test strips
-
Equipment for blood collection and analysis
Procedure:
-
Acclimatize animals for at least one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer. The control group receives only the citrate buffer.
-
Monitor blood glucose levels. Animals with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
-
Divide the diabetic animals into groups: diabetic control (vehicle), DMF-treated (at various doses), and positive control (e.g., metformin).
-
Administer DMF or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitor body weight and food and water intake regularly.
-
Measure fasting blood glucose levels weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood samples for the analysis of HbA1c, insulin, lipid profile, and markers of oxidative stress and inflammation.
-
Euthanize the animals and collect tissues (e.g., pancreas, liver, kidney) for histological examination and further biochemical analysis.
Visualizations
Logical Workflow for Investigating DMF in Diabetes Research
Caption: A logical workflow for the investigation of this compound in diabetes research.
Potential Signaling Pathways for Investigation
Caption: Hypothesized mechanism of action of DMF on pathways relevant to diabetes.
Conclusion
While this compound is a well-established standard for fructosamine assays, its potential as a therapeutic agent in diabetes is largely unexplored. The theoretical rationale for its use is based on its potential to inhibit AGE formation and exert antioxidant and anti-inflammatory effects. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate the efficacy and mechanism of action of DMF in the context of diabetes and its complications. Further research is imperative to validate these potential applications and to generate the quantitative data needed to support its development as a novel therapeutic strategy.
References
- 1. 6291-16-3 , this compound [chemsynlab.com]
- 2. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 3. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Advanced protein glycosylation in diabetes and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Natural Compounds as a Strategy to Counteract Oxidative Stress in Animal Models of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term High-Fat High-Fructose Diet Induces Type 2 Diabetes in Rats through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of DMF in AGE-Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the inhibition of AGE formation is a promising therapeutic strategy. These application notes provide an overview and detailed protocols for the in vitro assessment of AGE inhibition, with a special focus on the experimental use of Dimethylformamide (DMF).
It is crucial to distinguish between two compounds frequently abbreviated as DMF:
-
Dimethyl Fumarate: A pharmaceutical agent with demonstrated anti-glycation properties mediated through the activation of the Nrf2 signaling pathway.
-
Dimethylformamide: A common organic solvent.
This document will address both, providing context for the biological activity of Dimethyl Fumarate and guidance on the cautious use of Dimethylformamide as a solvent in AGE-inhibition assays.
Section 1: Dimethyl Fumarate and its Role in AGE Inhibition
Dimethyl Fumarate has been shown to mitigate carbonyl stress and reduce the accumulation of methylglyoxal-derived AGEs.[1] This effect is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Activation of Nrf2 leads to an increase in the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant that can trap reactive carbonyl species, thereby preventing the formation of AGEs.[1]
Signaling Pathway of Dimethyl Fumarate in AGE Inhibition
The mechanism by which Dimethyl Fumarate inhibits AGE formation involves the upregulation of the Nrf2-mediated antioxidant response. A simplified representation of this pathway is provided below.
References
Troubleshooting & Optimization
Technical Support Center: Fructosamine Assay with DMF Standard
Welcome to the technical support center for troubleshooting fructosamine (B8680336) assays utilizing a 1-deoxy-1-morpholino-fructose (DMF) standard. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter. Each issue is presented in a question-and-answer format, detailing potential causes and corrective actions.
Issue 1: My standard curve is not linear or has a low R² value.
Potential Causes & Solutions
-
Inaccurate Standard Preparation: The accuracy of your entire assay depends on the correct preparation of the DMF standards.
-
Solution: Re-prepare the DMF stock and working standards. Ensure the DMF is fully dissolved and that dilutions are performed with calibrated pipettes. Use a freshly prepared set of standards for each assay.
-
-
Reagent Degradation: The Nitroblue Tetrazolium (NBT) reagent is light-sensitive and can degrade over time, leading to inconsistent reactions.
-
Solution: Prepare fresh NBT reagent and store it protected from light. Ensure the carbonate buffer has the correct pH (typically around 10.8), as the reducing activity of fructosamine is pH-dependent.[1]
-
-
Incorrect Incubation Time or Temperature: The kinetics of the reaction between fructosamine and NBT are sensitive to both time and temperature.[1][2] Inconsistent timing between wells can lead to high variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially for small volumes, will introduce significant error.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions if necessary. Change pipette tips between each standard dilution.
-
Issue 2: The absorbance readings for my standards and/or samples are too low.
Potential Causes & Solutions
-
Suboptimal Reagent Concentration: The concentration of NBT can affect the sensitivity of the assay.[4]
-
Solution: Verify the NBT concentration in your working solution. Some studies suggest that adjusting the NBT concentration and sample-to-reagent ratio can improve results.[4]
-
-
Incorrect Wavelength: Reading the absorbance at the wrong wavelength will result in low signal.
-
Solution: Ensure your plate reader is set to the correct wavelength for measuring the formazan (B1609692) product, which is typically 530 nm.[1]
-
-
Sample Matrix Effects: The presence of certain substances in your sample can inhibit the reaction. Hemolysis (ruptured red blood cells) is known to cause falsely low results.[1]
-
Solution: Visually inspect samples for signs of hemolysis. If present, the sample may be unsuitable for the assay.
-
Issue 3: The absorbance readings for my blank or negative controls are too high.
Potential Causes & Solutions
-
Reagent Contamination: Contamination of the buffer or NBT reagent with a reducing substance can cause auto-reduction of NBT, leading to a high background signal.
-
Solution: Use high-purity water and reagents. Prepare fresh reagents and test them individually to identify the source of the background.
-
-
Presence of Interfering Substances: Serum and plasma can contain endogenous reducing substances other than fructosamine that react with NBT. Examples include urate, glutathione, and high levels of Vitamin C.[1] Thiol groups on proteins can also cause substantial interference.[5]
-
Solution: While difficult to eliminate from samples, understanding these potential interferences is crucial for data interpretation. Some protocols may include steps to minimize their impact.
-
-
Light Exposure: As NBT is light-sensitive, prolonged exposure to ambient light can cause it to reduce spontaneously.
-
Solution: Keep the NBT reagent and the reaction plate protected from light as much as possible during the assay.
-
Issue 4: I'm seeing high variability between my replicate wells.
Potential Causes & Solutions
-
Inconsistent Pipetting: This is the most common cause of poor replicate precision.
-
Solution: Be meticulous with pipetting. Ensure the pipette tip is fully submerged in the liquid without touching the bottom of the well. Dispense liquid against the side of the well.
-
-
Temperature Gradients: If the incubation plate is not heated evenly, wells on the edges may react at a different rate than wells in the center (an "edge effect").
-
Solution: Ensure uniform temperature across the plate during incubation. You can pre-warm the plate and reagents to the incubation temperature. Avoid stacking plates.
-
-
Inadequate Mixing: Failure to properly mix the reagents and sample in each well can lead to an incomplete or variable reaction.
-
Solution: Gently tap the plate or use an orbital shaker after adding all reagents to ensure a homogenous mixture in each well. Avoid splashing.
-
Frequently Asked Questions (FAQs)
Q1: What is 1-deoxy-1-morpholino-fructose (DMF) and why is it used as a standard?
A1: 1-deoxy-1-morpholino-D-fructose (DMF) is a stable, synthetic ketoamine.[6] In the fructosamine assay, it serves as a primary standard because its structure mimics the ketoamine linkage formed between glucose and proteins in the body.[7][8] This allows for the quantification of glycated proteins (fructosamine) in samples by comparing their reducing activity to a standard curve generated with known concentrations of DMF.[2]
Q2: How should I prepare and store DMF standards?
A2: DMF should be dissolved in a suitable solvent, typically saline or the assay buffer, to create a high-concentration stock solution. This stock solution can then be stored at -20°C for several weeks. Working standards are prepared by serially diluting the stock solution just before running the assay. It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.
Q3: What are the main interferences in the fructosamine assay?
A3: The colorimetric fructosamine assay based on NBT reduction is susceptible to interference from various endogenous and exogenous substances that have reducing properties.[1][5] It is important to consult the manufacturer's documentation for specific interferences.[1]
| Substance | Effect on Fructosamine Result | Reference |
| Urate, Glutathione | Falsely High | [1] |
| Vitamin C (>227 µmol/L) | Falsely High | [1] |
| Bilirubin (>34.2 µmol/L) | Falsely High | [1] |
| Cysteine, Methyldopa | Falsely Low | [1] |
| Hemolysis | Falsely Low | [1] |
| EDTA and Heparin Plasma | Lower results than serum | [1] |
| Thiol Groups | Positive Interference | [5] |
Q4: Can I use plasma instead of serum for this assay?
A4: Serum is the preferred sample type.[1] While plasma can be used, it's important to be aware that anticoagulants like EDTA and heparin have been reported to give lower fructosamine results compared to serum in NBT-based assays.[1] If monitoring a subject over time, the same sample type should be used consistently.[1]
Experimental Protocols
Protocol: Colorimetric Fructosamine Assay
This protocol describes a typical microplate-based colorimetric assay for the determination of fructosamine using NBT and a DMF standard.
1. Reagent Preparation:
-
Carbonate Buffer (100 mM, pH 10.8): Dissolve sodium carbonate in deionized water and adjust pH to 10.8 using sodium bicarbonate.
-
NBT Reagent (0.5 mM): Dissolve Nitroblue Tetrazolium (NBT) in the Carbonate Buffer. Protect from light.
-
DMF Stock Standard (e.g., 10 mM): Accurately weigh and dissolve 1-deoxy-1-morpholino-fructose (DMF) in saline (0.9% NaCl). Store at -20°C.
2. Standard Curve Preparation:
-
Label microplate wells for blanks, standards, and samples.
-
Prepare a series of working standards (e.g., 0, 0.25, 0.5, 1, 2, 4 mM) by serially diluting the DMF Stock Standard with saline.
3. Assay Procedure:
-
Add 20 µL of each standard and sample into the appropriate wells in duplicate or triplicate.
-
Add 200 µL of the NBT Reagent to all wells.
-
Incubate the plate at 37°C for a fixed time, typically between 10 and 15 minutes. The timing is critical and should be consistent.
-
Measure the absorbance at 530 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all standard and sample wells.
-
Plot the corrected absorbance of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Use the equation to calculate the fructosamine concentration in the unknown samples.
Visualizations
Experimental Workflow
The following diagram outlines the standard workflow for the fructosamine assay.
Caption: General experimental workflow for a microplate-based fructosamine assay.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing common assay problems.
References
- 1. acb.org.uk [acb.org.uk]
- 2. Influence of timing in the fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation of the fructosamine reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of nitroblue tetrazolium concentration on the fructosamine assay for quantifying glycated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-Deoxy-1-morpholino-D-fructose (DMF) Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal use and stability of 1-Deoxy-1-morpholino-D-fructose (DMF) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound (DMF)?
A1: Solid DMF should be stored at -20°C.[1][2] It is supplied as a white to off-white powder.
Q2: How should I prepare stock solutions of DMF?
A2: DMF is soluble in water (up to 50 mg/mL) and methanol (B129727) (19.60-20.40 mg/mL). For aqueous stock solutions, use purified water (e.g., Milli-Q® or equivalent). It is recommended to prepare fresh solutions for optimal performance. If storage of a stock solution is necessary, it should be stored at -20°C for the short term.[3] Long-term storage of solutions is not recommended due to the potential for degradation.
Q3: What factors can affect the stability of DMF in solution?
A3: The stability of DMF, an Amadori compound, in solution is primarily influenced by three main factors:
-
pH: The rate of degradation of Amadori compounds is highly dependent on the pH of the solution.[4][5][6]
-
Temperature: Higher temperatures accelerate the degradation of Amadori compounds.
-
Buffer Composition: The type of buffer and its components can impact stability. For instance, phosphate (B84403) buffers have been shown to accelerate the degradation of Amadori compounds compared to non-phosphate buffers like HEPES.[4][5][7]
Q4: At what pH is DMF most stable?
A4: The degradation rate of Amadori compounds generally increases with pH.[4][5] While specific quantitative data for DMF across a wide pH range is limited, one kinetic study was performed at pH 3.0, suggesting some stability in acidic conditions.[8] However, for general experimental use, it is crucial to consider that both acidic and alkaline conditions can lead to degradation.[9][10] It is recommended to perform a stability study under your specific experimental pH conditions if long incubation times are required.
Q5: How does temperature affect the stability of DMF solutions?
A5: Elevated temperatures significantly increase the rate of degradation of DMF. A study on the kinetics of DMF formation and degradation was conducted at 100°C, which indicates its susceptibility to thermal degradation.[8] For experiments requiring the use of DMF in solution, it is advisable to maintain the lowest practical temperature to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of DMF stock or working solution. | Prepare fresh DMF solutions before each experiment. If using a previously prepared stock, ensure it has been stored properly at -20°C and for a limited time. Consider performing a quality control check of the DMF solution using a stability assay (see Experimental Protocols). |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the DMF stock solution into single-use volumes to avoid repeated freezing and thawing. | |
| Loss of DMF activity during long incubations | Instability of DMF under the specific experimental conditions (pH, temperature, buffer). | If possible, shorten the incubation time. Alternatively, perform a pilot stability study to quantify the degradation rate of DMF under your experimental conditions. Consider using a more inert buffer system if a phosphate buffer is currently in use.[7] |
| Unexpected peaks in analytical assays (e.g., HPLC) | Presence of DMF degradation products. | Analyze a fresh DMF solution as a control to identify the parent compound peak. Degradation can lead to the formation of various smaller sugar fragments and other byproducts.[7][11] Consider adjusting solution pH or lowering the temperature to minimize degradation. |
| Variability between different batches of DMF | Differences in purity or handling. | Always source high-purity DMF (≥98%) from a reputable supplier. Ensure consistent storage and handling procedures for all batches. |
Quantitative Data Summary
| Parameter | Condition | Observation | Citation |
| Formation Rate Constant | pH 3.0, 100°C, 90% methanol-water | Second-order rate constant for formation was 1.87 M⁻¹h⁻¹. | [8] |
| Degradation | pH 3.0, 100°C, 90% methanol-water | The study also investigated the degradation of the Amadori product under these specific conditions. | [8] |
| Phosphate Buffer Effect | pH 7.4, 37°C | Phosphate buffer significantly accelerates the decomposition of a model Amadori compound compared to HEPES buffer. | [7] |
Experimental Protocols
Protocol for Assessing DMF Stability by HPLC
This protocol provides a general framework for assessing the stability of DMF in a specific solution over time.
Objective: To quantify the concentration of DMF remaining in a solution under defined conditions (e.g., specific buffer, pH, and temperature).
Materials:
-
This compound (DMF)
-
High-purity water
-
Buffer components (e.g., Tris-HCl, PBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Appropriate HPLC column (e.g., C18 or an amino-based column for sugar analysis)
-
pH meter
-
Incubator or water bath
Methodology:
-
Preparation of DMF Solution:
-
Prepare a stock solution of DMF in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Ensure the pH of the solution is accurately adjusted to the target value.
-
-
Incubation:
-
Aliquot the DMF solution into several vials.
-
Place the vials in an incubator or water bath set to the desired experimental temperature.
-
Designate different time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Collection and Analysis:
-
At each time point, remove one vial from the incubator.
-
If the incubation temperature is high, immediately cool the vial on ice to stop further degradation.
-
Analyze the sample by HPLC. The initial sample (time 0) will serve as the reference.
-
-
HPLC Analysis:
-
Mobile Phase: A suitable mobile phase for separating DMF from its potential degradation products. This may require some method development, but a common starting point for related compounds is a gradient of acetonitrile (B52724) and water.
-
Column: A C18 column is a versatile starting point. For better retention of polar compounds, an amino-based column could be beneficial.
-
Detection: A UV detector at a low wavelength (e.g., ~210 nm) may detect the carbonyl group, or an Evaporative Light Scattering Detector (ELSD) can be used for non-chromophoric compounds.
-
Quantification: Create a standard curve using freshly prepared DMF solutions of known concentrations. Calculate the percentage of DMF remaining at each time point relative to the concentration at time 0.
-
Visualizations
Caption: Workflow for assessing the stability of DMF in solution.
Caption: Factors influencing the stability of DMF in solution.
References
- 1. This compound | CAS#:6291-16-3 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 6291-16-3 [m.chemicalbook.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Degradation of the Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. researchgate.net [researchgate.net]
- 7. Formation of reactive intermediates from Amadori compounds under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Deoxy-1-morpholino-D-fructose (DMF) Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Deoxy-1-morpholino-D-fructose (DMF) based assays, commonly utilized in the study of glycation and as fructosamine (B8680336) assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Consistently low or no signal | Inactive or degraded reagents: The DMF standard or other critical reagents may have degraded due to improper storage. | Ensure all reagents, especially DMF, are stored at the recommended temperature (-20°C) and are within their expiration date.[1][2] Prepare fresh working solutions. |
| Incorrect wavelength: The spectrophotometer is not set to the correct wavelength for reading the assay's endpoint (e.g., formazan (B1609692) dye formation in NBT-based assays). | Verify the correct wavelength for your specific assay protocol. For Nitroblue Tetrazolium (NBT) reduction assays, this is typically around 530 nm. | |
| Presence of inhibitors: The sample may contain inhibitors of the reaction. | Run a spiked sample (a sample with a known amount of DMF added) to check for inhibition. If inhibition is suspected, sample dilution or purification may be necessary. | |
| Suboptimal pH: The reaction buffer is not at the optimal alkaline pH required for the reduction reaction. | Prepare fresh buffer and verify its pH. The fructosamine assay relies on the reducing properties of ketoamines under alkaline conditions.[3] | |
| High background noise or signal in blank | Contaminated reagents or buffer: Reagents or the buffer may be contaminated with reducing substances. | Use high-purity water and reagents. Prepare fresh buffers and solutions. |
| Non-specific reduction of the chromogen: The chromogenic substrate (e.g., NBT) is being reduced by substances other than the glycated proteins/DMF. | Increase the specificity of the assay by optimizing reagent concentrations and incubation times. Consider the use of a kinetic assay, measuring the rate of reaction over a specific time interval. | |
| Poor reproducibility between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | Calibrate pipettes regularly. Use proper pipetting techniques to ensure consistency. |
| Temperature fluctuations: Inconsistent incubation temperatures can affect the reaction rate.[4] | Use a calibrated incubator or water bath to maintain a constant and uniform temperature throughout the assay. | |
| Sample heterogeneity: The sample is not homogenous, leading to variations in the concentration of the analyte in different aliquots. | Ensure samples are thoroughly mixed before aliquoting. | |
| Unexpectedly high signal | Presence of interfering reducing substances: The sample contains endogenous or exogenous reducing agents that react with the assay reagents. | See the FAQ section on common interfering substances. Pre-treat samples to remove or inactivate these substances if possible (e.g., using iodoacetamide (B48618) to block thiol groups).[5] |
| Lipemia or high bilirubin (B190676) in samples: Lipemic (cloudy due to high lipid content) or icteric (high bilirubin) samples can interfere with spectrophotometric readings.[6] | For lipemic samples, ultracentrifugation can be used to clarify them. For high bilirubin, a sample blank (sample without the chromogenic reagent) should be run to correct for the interference.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF) and how is it used in assays?
A1: this compound (DMF) is a stable, synthetic ketoamine.[1] It is an analog of the Amadori product formed during the initial stages of the Maillard reaction (non-enzymatic glycation of proteins).[7][8] In a laboratory setting, DMF is often used as a standard in fructosamine assays to quantify the concentration of glycated proteins in a sample.[1][2] These assays are valuable for monitoring short-term glycemic control in diabetic patients.[4]
Q2: What is the principle of a typical DMF-based or fructosamine assay?
A2: Fructosamine assays, for which DMF is a standard, are based on the ability of the ketoamine group in glycated proteins to act as a reducing agent in an alkaline solution.[3] The most common method involves the reduction of a chromogenic substance, such as Nitroblue Tetrazolium (NBT), to a colored formazan product. The intensity of the color produced is directly proportional to the concentration of fructosamine (glycated proteins) in the sample.
dot
Caption: General principle of a fructosamine/DMF-based assay using NBT.
Q3: What are the most common substances that interfere with fructosamine assays?
A3: Several substances can interfere with the assay, leading to inaccurate results. These can be broadly categorized as:
-
Endogenous Reducing Agents: Substances naturally present in biological samples that can reduce NBT, leading to falsely elevated results. These include ascorbic acid (Vitamin C), uric acid, and bilirubin.[6]
-
Thiols (Sulfhydryl Groups): Compounds containing thiol groups, such as cysteine, glutathione, and certain drugs like captopril (B1668294) and penicillamine, are strong reducing agents and can cause significant interference.[5][9]
-
Lipemia: High levels of lipids in the sample can cause turbidity, which interferes with the spectrophotometric measurement, often leading to falsely decreased results.[6]
-
Enzymes: Superoxide (B77818) dismutase (SOD) and catalase have been reported to inhibit the formation of the formazan dye, potentially by regenerating oxygen in the assay mixture, which can lead to falsely low results.[3][7][8]
Summary of Common Interferences
| Interfering Substance | Effect on Assay | Mechanism of Interference |
| Thiols (e.g., Captopril, Penicillamine) | Falsely High | Direct reduction of the chromogen (e.g., NBT).[5][9] |
| Bilirubin | Falsely High | Positive spectral interference.[6] |
| Lipemia | Falsely Low | Negative spectral interference due to turbidity.[6] |
| Superoxide Dismutase (SOD) | Falsely Low | Inhibition of the reduction reaction, possibly via oxygen regeneration.[3][7][8] |
| Catalase | Falsely Low | Inhibition of the reduction reaction, possibly via oxygen regeneration.[7][8] |
| Hemolysis | Minimal Effect | Generally reported to not significantly affect the assay.[6] |
Q4: How can I minimize interference from thiols in my samples?
A4: Interference from thiol groups can be minimized by pre-treating the sample with a thiol-blocking agent, such as iodoacetamide.[5] This agent will covalently modify the thiol groups, preventing them from reacting with the NBT in the assay.
Caption: Standard workflow for a colorimetric fructosamine assay.
References
- 1. Sigma-Aldrich this compound ≥98% (TLC) | LabMart Limited [labmartgh.com]
- 2. 1-Deoxy-1-morpholino- D -fructose 6291-16-3 [sigmaaldrich.com]
- 3. Inhibitory effect of superoxide dismutase on fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technical and clinical evaluation of fructosamine determination in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of fructosamine assay: evidence against role of superoxide as intermediate in nitroblue tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Mechanism of fructosamine assay: evidence against role of superoxide as intermediate in nitroblue tetrazolium reduction. | Semantic Scholar [semanticscholar.org]
- 9. Drug interference in the measurement of serum fructosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of pH and Temperature on DMF Reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and reactivity of N,N-Dimethylformamide (DMF) under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N,N-Dimethylformamide (DMF)?
A1: DMF is a polar aprotic solvent known for its high boiling point and excellent solvency for a wide range of organic and inorganic compounds.[1] While it is stable under normal storage conditions, its stability can be compromised by exposure to strong acids, strong bases, and elevated temperatures.[2][3] It is also hygroscopic, readily absorbing moisture from the atmosphere, and can undergo photochemical degradation.[4][5][6] For high-purity applications, it is recommended to store DMF under an inert atmosphere like nitrogen.[4]
Q2: How does pH affect the stability and reactivity of DMF?
A2: The pH of the reaction medium significantly influences the rate of DMF hydrolysis.
-
Acidic Conditions (pH < 3): In highly acidic environments, DMF undergoes hydrolysis to produce dimethylamine (B145610) and formic acid.[4][7] This decomposition is catalyzed by the presence of strong acids.[4][8]
-
Neutral Conditions (pH ≈ 7): At neutral pH and room temperature, the hydrolysis of DMF is very slow.[9]
-
Basic Conditions (pH > 10): In the presence of strong bases like sodium hydroxide (B78521), the decomposition of DMF is accelerated.[7] The hydroxide ions attack the carbonyl group, leading to the formation of formate (B1220265) and dimethylamine.[7][10] Reactions with strong bases can be vigorous.[2]
Q3: What is the impact of temperature on DMF stability?
A3: Temperature is a critical factor in the stability of DMF.
-
Elevated Temperatures: As the temperature increases, the rate of both acid and base-catalyzed hydrolysis increases.[4][10]
-
Thermal Decomposition: DMF begins to decompose thermally as it approaches its boiling point (153 °C).[3][7] This process, known as decarbonylation, produces dimethylamine and carbon monoxide.[10] At temperatures exceeding 350°C, decomposition into dimethylamine and carbon monoxide becomes more significant.[5][9] Running reactions in closed systems at high temperatures can lead to pressure buildup due to the formation of gaseous byproducts.[5]
Q4: What are the primary decomposition products of DMF under different conditions?
A4: The main decomposition products of DMF depend on the degradation pathway, as summarized in the table below. The presence of these impurities can significantly affect reaction outcomes.
Q5: How can I detect DMF degradation in my sample?
A5: The presence of degradation products like dimethylamine (basic) and formic acid (acidic) can be inferred by a change in the pH of the DMF.[3] A common method for quantifying dimethylamine, a key impurity, is through Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] The characteristic fishy odor of dimethylamine may also become more noticeable in aged or improperly stored DMF.[3]
Q6: What is the typical shelf life of DMF and how should it be stored?
A6: When stored properly in unopened containers at room temperature and protected from light and moisture, high-purity DMF can have a shelf life of up to three years.[9] Once opened, exposure to air and moisture will accelerate degradation, significantly shortening its effective shelf life.[9] To ensure purity, it is best to store DMF under an inert gas, such as nitrogen, and in appropriate containers like aluminum or stainless steel tanks.[4]
Data Presentation
Table 1: Summary of DMF Stability and Decomposition under Various Conditions
| Condition | Stability | Primary Decomposition Pathway | Major Products |
| Acidic (pH < 3) | Low; stability decreases significantly.[7] | Acid-catalyzed hydrolysis[4][8] | Dimethylamine, Formic Acid[4][7] |
| Neutral (pH ≈ 7) | High at room temperature.[9] | Very slow hydrolysis[9] | Minimal |
| Basic (pH > 10) | Low; stability decreases significantly.[7] | Base-catalyzed hydrolysis[7][10] | Dimethylamine, Formate[7][10] |
| Elevated Temp. (< 150°C) | Moderate; hydrolysis rate increases.[4] | Accelerated Hydrolysis[4] | Dimethylamine, Formic Acid[4] |
| High Temp. (> 150°C) | Low; thermal decomposition occurs.[7] | Decarbonylation[10] | Dimethylamine, Carbon Monoxide[7][10] |
Troubleshooting Guides
Scenario 1: My peptide synthesis reaction is giving low yields and shows deletion sequences. Could DMF be the problem?
-
Possible Cause: Yes, DMF degradation is a known issue in solid-phase peptide synthesis (SPPS). The DMF can decompose to form dimethylamine, especially if the solvent is old or has been improperly stored.[9] This secondary amine is basic enough to cause premature cleavage of the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain.[9]
-
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use fresh, high-purity, low-amine content DMF specifically intended for peptide synthesis.
-
Check Solvent Quality: If in doubt, test the DMF for amine content using a standard method like the chloranil (B122849) test.
-
Proper Storage: Store DMF in small, tightly sealed bottles under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
Purification: If necessary, purify the DMF by passing it through a column of neutral alumina (B75360) or by distillation under reduced pressure.[11]
-
Scenario 2: I am running a reaction in a sealed vessel at 140°C in DMF and notice a significant pressure increase. What is happening and is it dangerous?
-
Possible Cause: You are likely observing thermal decomposition of the DMF. Near its boiling point (153°C), DMF can undergo decarbonylation to produce dimethylamine and carbon monoxide, both of which are gases at that temperature.[10] The accumulation of these gases in a closed system will cause a pressure buildup, which can be hazardous.[5]
-
Troubleshooting Steps:
-
Do Not Use a Sealed Vessel: Whenever possible, avoid heating DMF in a completely sealed system, especially near its boiling point. Use a system equipped with a pressure relief valve or a condenser open to an inert gas line.
-
Lower the Temperature: If the reaction chemistry allows, lower the reaction temperature.
-
Consider an Alternative Solvent: If high temperatures are necessary, consider using a more thermally stable solvent with a higher boiling point, such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), provided they are compatible with your reaction.
-
Visualizations
Caption: Key degradation pathways of DMF under acidic, basic, and thermal stress.
Caption: Experimental workflow for kinetic analysis of DMF degradation.
Experimental Protocols
Protocol 1: General Procedure for Monitoring DMF Degradation by GC-MS
This protocol provides a general method for the detection and quantification of dimethylamine, a primary degradation product of DMF.
-
Objective: To quantify the amount of dimethylamine in a DMF sample.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Appropriate GC column (e.g., a polar capillary column).
-
Vials and syringes for sample introduction.[9]
-
-
Procedure:
-
Sample Preparation: Dilute the DMF sample to an appropriate concentration (e.g., 1:100) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to avoid detector saturation.[9] No prior derivatization is typically required for dimethylamine detection.[9]
-
Standard Preparation: Prepare a series of calibration standards of dimethylamine in the same solvent used for sample dilution.
-
GC-MS Parameters (Example): [9]
-
Injector Temperature: 160-180°C
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 120°C at 10°C/min.
-
Hold at 120°C for 2 minutes.
-
-
MS Detector: Operate in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring for the characteristic ions of dimethylamine.
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Construct a calibration curve from the standard responses and use it to determine the concentration of dimethylamine in the DMF sample.
-
Protocol 2: Purification of DMF by Distillation Under Reduced Pressure
This protocol is for removing water and non-volatile decomposition products from DMF.
-
Objective: To obtain dry, high-purity DMF.
-
Materials:
-
DMF (reagent grade).
-
Drying agent (e.g., anhydrous magnesium sulfate, calcium sulfate, or 4A molecular sieves).[11] Caution: Do not use strong bases like KOH or NaOH for drying, as they catalyze decomposition, even at room temperature.[11]
-
Distillation apparatus with a vacuum source and pressure gauge.
-
-
Procedure:
-
Drying: Stir the DMF over a suitable drying agent (e.g., anhydrous MgSO₄) for several hours or overnight.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Use a vacuum-jacketed Vigreux column for efficient fractionation.
-
Distillation:
-
Filter the DMF from the drying agent directly into the distillation flask.
-
Apply vacuum to the system. The pressure should be low enough to allow DMF to boil at a temperature well below its atmospheric boiling point (e.g., < 60-70°C) to minimize thermal decomposition.[10]
-
Gently heat the distillation flask using a water bath or heating mantle.
-
Discard the initial fraction (forerun).
-
Collect the main fraction of purified DMF in a receiver flask cooled in an ice bath.
-
-
Storage: Store the freshly distilled DMF over molecular sieves under an inert atmosphere (nitrogen or argon) in a tightly sealed, dark glass bottle to protect it from moisture and light.[4]
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. DIMETHYLFORMAMIDE (DMF) - Ataman Kimya [atamanchemicals.com]
- 3. manavchem.com [manavchem.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. hebeiruiyu.com [hebeiruiyu.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
storage and handling recommendations for 1-Deoxy-1-morpholino-D-fructose
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of 1-Deoxy-1-morpholino-D-fructose (DMF) in experimental settings.
Product Information and Storage
This compound (DMF) is a stable ketoamine used as a standard in fructosamine (B8680336) assays to assess glycemic control.[1][2] Fructosamine is formed through a non-enzymatic reaction between glucose and serum proteins, primarily albumin.[3] Its measurement provides an indication of average blood glucose levels over the preceding 2-3 weeks.[3]
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | [4] |
| Molecular Formula | C₁₀H₁₉NO₆ | [4] |
| Molecular Weight | 249.26 g/mol | [4] |
| Purity | ≥98% (TLC) | [4] |
| Melting Point | 147 °C | [4] |
Storage and Stability Recommendations
| Condition | Recommendation | Reference |
| Long-term Storage | -20°C | [4] |
| Shipping | Ambient temperature | - |
| Solution Storage | Reconstituted solutions are stable for up to 2 months at -20°C. | [5][6] |
Solubility Data
| Solvent | Concentration | Appearance | Reference |
| Methanol | 19.60-20.40 mg/mL | Clear, colorless to faintly yellow | [4] |
| Pyridine | 50 mg/mL | Clear, faintly yellow | - |
| Water | Information not available | - | - |
Experimental Protocols
Preparation of this compound (DMF) Standard Curve for Colorimetric Fructosamine Assay
This protocol outlines the preparation of a standard curve for a colorimetric fructosamine assay using the nitroblue tetrazolium (NBT) reduction method.
Materials:
-
This compound (DMF)
-
Assay Buffer (e.g., Carbonate buffer, pH 10.8)
-
Nitroblue tetrazolium (NBT) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 530 nm
Procedure:
-
Prepare a DMF Stock Solution:
-
Accurately weigh a known amount of DMF powder.
-
Dissolve the DMF in the appropriate solvent (e.g., Assay Buffer) to create a stock solution of a known concentration (e.g., 3.2 mM).
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the DMF stock solution with Assay Buffer to create a series of standards with decreasing concentrations.
-
A typical standard curve might include concentrations ranging from 0.1 mM to 2 mM.
-
-
Assay Procedure:
-
Add a specific volume of each standard dilution to separate wells of the 96-well microplate.
-
Add the NBT reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes), protected from light.[5][7]
-
Measure the absorbance at 530 nm at two different time points (e.g., 5 and 15 minutes).[5]
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔA/min) for each standard.
-
Plot the ΔA/min (y-axis) against the corresponding DMF concentration (x-axis).
-
Perform a linear regression analysis to determine the equation of the line and the R² value.
-
Troubleshooting Guides & FAQs
Question: My standard curve is not linear. What are the possible causes and solutions?
Answer:
A non-linear standard curve can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions, is a common source of non-linearity.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each dilution and standard. When preparing dilutions, ensure thorough mixing before transferring to the next tube.[8]
-
-
Incorrect Standard Preparation: Errors in the initial weighing of the DMF powder or in the calculation of concentrations will lead to an inaccurate standard curve.
-
Solution: Double-check all calculations. Ensure the DMF is completely dissolved in the solvent before making dilutions.[8]
-
-
Assay Conditions: The colorimetric reaction is sensitive to temperature and incubation time.
-
Solution: Ensure all reagents are equilibrated to the assay temperature before use. Use a temperature-controlled incubator and a timer to ensure consistent incubation times for all wells.[6]
-
-
Reagent Degradation: The NBT reagent can be light-sensitive and may degrade over time. The DMF standard, if not stored correctly, can also degrade.
-
Solution: Store the NBT reagent and DMF stock solutions as recommended, protected from light. Prepare fresh reagents if degradation is suspected.[8]
-
-
Instrument Reading Range: The absorbance values may be outside the linear range of the microplate reader.
-
Solution: Check the manufacturer's specifications for your microplate reader. If necessary, adjust the concentrations of your standards to fall within the linear range of the instrument.[9]
-
Question: I am observing high background absorbance in my blank wells. What could be the cause?
Answer:
High background absorbance can be caused by:
-
Contaminated Reagents: The assay buffer or NBT reagent may be contaminated with a reducing agent.
-
Solution: Prepare fresh reagents using high-purity water and chemicals.
-
-
Interfering Substances: If you are using a serum-based matrix for your blank, it may contain endogenous reducing substances.
-
Solution: Use a simple buffer solution as your blank. Some commercial kits include a sample cleaning mix to minimize interference from endogenous reducing agents.[5]
-
-
Light Exposure: The NBT reagent is sensitive to light, and prolonged exposure can lead to its non-specific reduction.
-
Solution: Protect the NBT reagent and the assay plate from light during preparation and incubation.
-
Question: There is significant variability between my replicate samples. What should I do?
Answer:
Variability between replicates is often due to inconsistencies in the assay procedure:
-
Inconsistent Pipetting: Small variations in the volume of sample or reagents added to each well can lead to significant differences in the final absorbance reading.
-
Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. Ensure proper pipetting technique, such as pre-wetting the pipette tip.
-
-
Temperature Gradients: Uneven temperature across the 96-well plate during incubation can cause the reaction to proceed at different rates in different wells.
-
Solution: Ensure the incubator provides uniform heating. Allow the plate to equilibrate to the incubator temperature before starting the reaction.
-
-
Edge Effects: Wells on the outer edges of the microplate can be more susceptible to temperature fluctuations and evaporation, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for your samples and standards. Instead, fill them with buffer or water to create a more uniform environment.
-
Visualizations
Caption: Workflow for a colorimetric fructosamine assay using DMF.
Caption: A logical guide to troubleshooting a non-linear standard curve.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-デオキシ-1-モルホリノ-D-フルクトース ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. arp1.com [arp1.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Deoxy-1-morpholino-D-fructose (DMF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Deoxy-1-morpholino-D-fructose (DMF).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF)?
A1: this compound (DMF) is a ketoamine and an Amadori rearrangement product. It is synthesized from the reaction of D-glucose (an aldose sugar) and morpholine (B109124) (a secondary amine). The structure consists of a fructose (B13574) backbone where the C1 hydroxyl group is replaced by a morpholino group.
Q2: What is the underlying reaction for the synthesis of DMF?
A2: The synthesis of DMF is based on the Amadori rearrangement, a key step in the Maillard reaction. This reaction involves the condensation of the carbonyl group of a reducing sugar (D-glucose) with an amino group (morpholine) to form an unstable N-substituted glycosylamine (a Schiff base). This intermediate then undergoes an acid or base-catalyzed rearrangement to form the more stable 1-amino-1-deoxy-ketose, which in this case is DMF.[1]
Q3: What are the primary applications of this compound?
A3: DMF is primarily used in research related to glycation and the Maillard reaction. It serves as a standard in fructosamine (B8680336) assays, which are used to monitor long-term glucose control in diabetic patients. Additionally, it is utilized in studies on advanced glycation end-products (AGEs) and their implications in various diseases.
Q4: How can I confirm the successful synthesis of this compound?
A4: Successful synthesis is typically confirmed through a combination of techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized compound and confirm the presence of the fructose and morpholine moieties.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Melting Point Determination: The melting point of pure DMF is reported to be around 147 °C.
II. Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Amadori Rearrangement: The reaction conditions (temperature, pH, catalyst) may not be optimal for the rearrangement of the Schiff base intermediate. | 1a. Optimize Reaction Temperature: While higher temperatures can accelerate the reaction, they can also lead to degradation. A moderate temperature, typically in the range of 60-80°C, is often effective. 1b. Adjust pH: The Amadori rearrangement can be catalyzed by either acid or base. The optimal pH should be determined empirically, often starting in a slightly acidic to neutral range. The use of a buffer, such as phosphate (B84403) buffer, can help maintain the desired pH. 1c. Catalyst Choice: While the reaction can proceed without a catalyst, weak acid catalysts are sometimes employed to facilitate the rearrangement. |
| 2. Degradation of Starting Materials or Product: D-glucose and the Amadori product can be unstable under harsh conditions (e.g., high temperatures, extreme pH). | 2a. Control Reaction Time: Prolonged reaction times can lead to the formation of byproducts and degradation. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed or the product spot on the TLC plate appears to be maximal. 2b. Use of Anhydrous Solvents: Water can hydrolyze the Schiff base intermediate, preventing the rearrangement. Using anhydrous solvents like methanol (B129727) or ethanol (B145695) is recommended. | |
| Presence of Multiple Side Products | 1. Formation of Diaminals and Bis(D-glucosyl)amines: These byproducts can form from the reaction of glucose with the initially formed glycosylamine. | 1a. Control Stoichiometry: Using an appropriate molar ratio of glucose to morpholine can minimize the formation of these side products. An excess of the amine is sometimes used to drive the initial condensation reaction. |
| 2. Further Reactions of the Amadori Product: The product itself can undergo further reactions, especially at elevated temperatures, leading to colored and complex mixtures (advanced glycation end-products). | 2a. Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of unreacted glucose or side products, making separation by column chromatography challenging. | 1a. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Common eluents for similar compounds include mixtures of chloroform (B151607)/methanol or ethyl acetate/methanol. 1b. Recrystallization: If the product is a solid and sufficiently pure after initial purification, recrystallization from a suitable solvent (e.g., methanol, ethanol) can be an effective final purification step. |
| 2. Product is a Viscous Syrup Instead of a Solid: This can indicate the presence of impurities or residual solvent. | 2a. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. 2b. Further Purification: If the product remains a syrup, it may require further purification by column chromatography. | |
| Inconclusive Spectroscopic Data | 1. Presence of Impurities: Contaminants can complicate the interpretation of NMR and Mass Spectra. | 1a. Re-purify the Sample: If spectroscopic data is unclear due to impurities, further purification of the product is necessary. |
| 2. Incorrect Structural Assignment: The obtained spectra may not match the expected pattern for the desired product. | 2a. Compare with Literature Data: If available, compare the obtained ¹H and ¹³C NMR data with reported values for this compound. 2b. 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the signals and confirming the connectivity of the molecule. |
III. Experimental Protocol: Synthesis via Reflux Method
This protocol describes a general procedure for the synthesis of this compound using the reflux method. Optimization may be required based on laboratory conditions and desired scale.
Materials:
-
D-glucose
-
Morpholine
-
Anhydrous methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-glucose in anhydrous methanol.
-
Addition of Amine: To the stirred solution, add morpholine. A typical molar ratio is 1:1 to 1:1.2 of glucose to morpholine.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain the reflux for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate. A suitable mobile phase could be a mixture of chloroform and methanol (e.g., 4:1 or 3:1 v/v). The product, being more polar than morpholine but less polar than glucose, should have an intermediate Rf value.
-
Work-up: Once the reaction is deemed complete (e.g., consumption of the limiting reagent or no further increase in product formation), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator. This will yield a crude product, often as a viscous oil or semi-solid.
-
Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography. The column should be packed with silica gel in a non-polar solvent (e.g., chloroform).
-
The crude product is loaded onto the column, and elution is carried out with a gradient of increasing polarity, for example, starting with pure chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
If the product is a solid, determine its melting point.
-
Quantitative Data (Illustrative):
| Parameter | Value/Range | Notes |
| Reactant Ratio (Glucose:Morpholine) | 1 : 1.1 | A slight excess of the amine can favor the initial condensation. |
| Solvent | Anhydrous Methanol | The use of an anhydrous solvent is crucial. |
| Reaction Temperature | ~65 °C (Reflux) | |
| Reaction Time | 4 - 8 hours | Monitor by TLC for optimal time. |
| Typical Yield | 20 - 40% | Yields can vary significantly based on reaction conditions and purification efficiency. |
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Challenges and Solutions
Caption: Troubleshooting logic for challenges in DMF synthesis.
References
Validation & Comparative
A Comparative Guide to Fructosamine Assay Validation: The Role of 1-Deoxy-1-morpholino-D-fructose (1-DMF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the fructosamine (B8680336) assay when validated using the traditional calibrator, 1-Deoxy-1-morpholino-D-fructose (1-DMF), versus alternative protein-based standards. The content is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their glycemic monitoring studies.
Introduction to Fructosamine Assays
The Role of this compound (1-DMF) as a Calibrator
This compound (1-DMF) is a synthetic ketoamine that has historically been used as a primary calibrator in fructosamine assays due to its structural similarity to the glycated amino acid residues of proteins.[7] However, its use has been associated with significant challenges, primarily related to inter-laboratory variability and sensitivity to assay conditions.
Performance Comparison: 1-DMF vs. Protein-Based Calibrators
Emerging evidence strongly suggests that the use of protein-based secondary standards, such as glycated serum protein or glycated albumin, leads to improved assay consistency and more clinically relevant results.
A key study highlighted that when multiple laboratories used their own assay conditions and calibrators, including those with 1-DMF, the inter-laboratory variation was unacceptably high.[8] However, when a calibrator prepared from freeze-dried human serum (without added 1-DMF) was used, the inter-laboratory variation was significantly reduced.[8] This suggests that protein-based calibrators better mimic the behavior of endogenous fructosamine in patient samples, leading to more robust and reproducible results across different laboratory settings.
It has been noted that results from fructosamine assays standardized with 1-DMF (referred to as desoxymorpholinofructose) can be significantly higher—by about a factor of ten—compared to assays calibrated with secondary serum protein standards.[7] The latter provides values that align more closely with those obtained from a reference HPLC method for measuring protein glycation.[7]
Table 1: Comparison of Performance Characteristics of Fructosamine Assays with Different Calibrators
| Performance Parameter | Fructosamine Assay with 1-DMF Calibrator | Fructosamine Assay with Protein-Based Calibrator | Key Observations |
| Inter-Laboratory Precision (CV%) | High variability | Significantly lower variability[8] | Protein-based calibrators improve cross-laboratory consistency. |
| Accuracy | Values can be overestimated compared to reference methods[7] | Provides more "realistic" values for glycated serum proteins[7] | Protein-based standards offer better agreement with reference methods. |
| Matrix Effects | More susceptible to variations in assay conditions (pH, temperature) | Less influenced by minor changes in reaction conditions | Protein-based calibrators provide a more robust assay. |
Experimental Protocols
Below are detailed methodologies for performing and validating a fructosamine assay.
General Fructosamine Assay Protocol (NBT Method)
This protocol is based on a typical commercially available colorimetric assay kit.[10]
Materials:
-
Microplate reader capable of measuring absorbance at 530 nm
-
96-well clear microplate
-
Fructosamine Calibrator (e.g., 1-DMF or a protein-based standard)
-
Reagent 1 (contains NBT in a buffer)
-
Reagent 2 (Alkaline buffer)
-
Thiol Blocking Reagent
-
Sample Cleaning Mix
-
Serum samples
Procedure:
-
Sample and Calibrator Preparation: Add 10 µl of undiluted serum samples, controls, and calibrator solutions to separate wells of the microplate.
-
Reagent Addition:
-
Prepare a reagent mix containing the Thiol Blocking Reagent and Sample Cleaning Mix in Fructosamine Buffer A.
-
Add 37 µl of the prepared reagent mix to each well.
-
Add 3 µl of the NBT reagent to each well.
-
-
First Incubation: Incubate the plate at 37°C for 10 minutes, protected from light. This step helps to minimize interference from other reducing substances.
-
Second Incubation and Measurement:
-
Add 200 µl of Fructosamine Buffer B to each well.
-
Incubate the plate at 37°C for 5 minutes, protected from light.
-
Measure the absorbance at 530 nm at two time points (e.g., 5 minutes and 15 minutes after adding Buffer B).
-
-
Calculation: The rate of formazan (B1609692) formation is proportional to the fructosamine concentration. Calculate the change in absorbance over time and determine the fructosamine concentration of the samples by comparing to the calibrator.
Protocol for Fructosamine Assay Validation
This protocol outlines the key parameters to assess when validating a fructosamine assay.
1. Linearity:
-
Prepare a series of dilutions of a high-concentration fructosamine standard (either 1-DMF or a protein-based standard) in a low-level serum pool.
-
Assay these dilutions in triplicate.
-
Plot the mean measured concentration against the expected concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² > 0.99 is generally considered to indicate good linearity.[9]
2. Precision:
-
Intra-assay (within-run) precision: Assay at least three levels of control samples (low, medium, high) in 20 replicates within a single run.
-
Inter-assay (between-run) precision: Assay the same three levels of control samples in duplicate in at least 10 different runs over several days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. A CV of <10% is typically acceptable.[11]
3. Accuracy (Recovery):
-
Prepare a set of serum samples with known fructosamine concentrations (e.g., by spiking a low-level serum pool with known amounts of calibrator).
-
Assay these samples in triplicate.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Expected Concentration) x 100%.
-
Recovery values between 85% and 115% are generally considered acceptable.
4. Specificity (Interference):
-
Assess the impact of potentially interfering substances (e.g., bilirubin, hemoglobin, triglycerides, ascorbic acid) by spiking them into serum samples at various concentrations.
-
Measure the fructosamine concentration in these samples and compare it to the concentration in un-spiked samples.
-
Significant interference is noted if the results deviate by more than a predefined percentage (e.g., 10%).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Formation of Fructosamine through Non-Enzymatic Glycation.
Caption: Principle of the Nitroblue Tetrazolium (NBT) Fructosamine Assay.
Caption: Workflow for Fructosamine Assay Validation.
Conclusion and Recommendations
The validation of a fructosamine assay is critical to ensure reliable and reproducible data for monitoring glycemic control. While this compound (1-DMF) has been a conventional calibrator, its use is associated with significant inter-laboratory variability. The evidence strongly supports the use of protein-based calibrators, such as glycated serum protein or glycated albumin, to improve the accuracy, precision, and overall robustness of the fructosamine assay. Researchers and drug development professionals should consider the limitations of 1-DMF and prioritize the use of protein-based standards to ensure the generation of high-quality, comparable data in their studies.
References
- 1. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alternative markers of glycemia: fructosamine, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. acb.org.uk [acb.org.uk]
- 4. myadlm.org [myadlm.org]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. labtest.com.br [labtest.com.br]
- 7. Standardization of serum fructosamine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of calibration on the between-laboratory variation of serum fructosamine. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Comparison of serum fructosamine and glycated hemoglobin values for assessment of glycemic control in dogs with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. jarvm.com [jarvm.com]
A Comparative Guide to Glycation Inhibitors: 1-Deoxy-1-morpholino-D-fructose in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies targeting the detrimental effects of non-enzymatic glycation, a clear understanding of the mechanisms and efficacy of various inhibitory compounds is paramount. This guide provides a detailed comparison of prominent glycation inhibitors, including the well-established aminoguanidine (B1677879), pyridoxamine (B1203002), and metformin (B114582). It also clarifies the role of 1-Deoxy-1-morpholino-D-fructose (DMF), a compound often encountered in glycation research, by contextualizing its function not as an inhibitor, but as a product of the Maillard reaction.
Understanding this compound (DMF): An Amadori Product, Not an Inhibitor
Contrary to a common misconception, this compound (DMF) is not a glycation inhibitor. Instead, it is an Amadori product, which represents an early stage of the Maillard reaction. Specifically, it is synthesized from the reaction of glucose with morpholine.[1][2] In clinical and research settings, DMF is primarily utilized as a standard in fructosamine (B8680336) assays, which measure the concentration of glycated proteins in the blood, providing an indication of glycemic control over a period of weeks.[3] Its stable nature makes it a reliable reference compound for quantifying Amadori products. Therefore, a direct comparison of DMF's "inhibitory" performance against true glycation inhibitors is not applicable.
The core of this guide will, therefore, focus on a comparative analysis of recognized glycation inhibitors.
Mechanisms of Action: A Comparative Overview
Glycation inhibitors exert their effects through various mechanisms, primarily by intercepting reactive carbonyl species (RCS), chelating metal ions, or breaking established advanced glycation end-product (AGE) crosslinks.
-
Aminoguanidine (AG): Often considered a archetypal glycation inhibitor, aminoguanidine primarily functions by trapping reactive α-dicarbonyl compounds like methylglyoxal (B44143) (MG), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) (3-DG).[4] This action prevents these highly reactive intermediates from reacting with proteins to form AGEs. It is considered a post-Amadori inhibitor, acting on the degradation products of Amadori compounds.[5]
-
Pyridoxamine (PM): A vitamer of vitamin B6, pyridoxamine demonstrates a multi-faceted approach to inhibiting glycation. It can trap reactive carbonyl species, chelate metal ions that catalyze the oxidation of Amadori products, and scavenge reactive oxygen species (ROS).[1][6] This broad activity allows it to inhibit both the formation of AGEs and advanced lipoxidation end-products (ALEs).[2][7]
-
Metformin (MF): While primarily known as an antihyperglycemic drug, metformin also exhibits significant anti-glycation properties. Its proposed mechanisms include the direct trapping of reactive dicarbonyls like methylglyoxal and the potential to increase the enzymatic detoxification of these compounds.[8] Additionally, metformin can suppress the inflammatory response induced by AGEs by activating AMP-activated protein kinase (AMPK) and inhibiting the RAGE/NF-κB pathway.[9][10]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize key quantitative data from various studies to facilitate a comparison of the efficacy of these inhibitors.
Table 1: In Vitro Inhibition of Advanced Glycation End-products (AGEs)
| Compound | Model System | Inhibitor Concentration | % Inhibition of AGEs | Reference |
| Aminoguanidine | BSA/Fructose (B13574) | 5 mM | 34.3% | [10] |
| Aminoguanidine | Hemoglobin/δ-Glu | 10 mM | 15% | [11] |
| Aminoguanidine | BSA/Fructose | 100 µg/mL | 75.9% | [12] |
| Pyridoxamine | Hemoglobin/δ-Glu | 10 mM | 29.3% | [11] |
| Pyridoxamine | Hemoglobin/δ-Glu | 20 mM | 41.1% | [11] |
| Metformin | Hemoglobin/δ-Glu | 1 mM | 28.1% | [11] |
| Metformin | DHA-HSA | 1 mM | 73.8% | [11] |
Table 2: Inhibition of Nε-(carboxymethyl)lysine (CML) Formation
| Compound | Model System | Inhibitor Concentration | % Inhibition of CML | Reference |
| Aminoguanidine | BSA/Fructose | 5 mM | 65.8% | [10] |
| Aminoguanidine | BSA/Glucose | 5 mM | 20.2% | [10] |
| Isoferulic Acid (for comparison) | BSA/Fructose | 5 mM | 47.0% | [10] |
| Isoferulic Acid (for comparison) | BSA/Glucose | 5 mM | 21.9% | [10] |
Table 3: In Vivo Effects on Plasma AGEs
| Compound | Animal Model | Dosage | Duration | % Reduction in Plasma AGEs | Reference |
| Aminoguanidine | STZ-induced Diabetic Rats | 150 & 300 mg/kg | 12 weeks | Significant reduction (fluorescence) | |
| Metformin | STZ-induced Diabetic Rats | 500 mg/kg | 12 weeks | Significant reduction (fluorescence) |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams illustrate the Maillard reaction pathway and a typical experimental workflow for evaluating glycation inhibitors.
Caption: The Maillard Reaction Pathway and Points of Inhibition.
Caption: A General Experimental Workflow for Screening Glycation Inhibitors.
Experimental Protocols
In Vitro Glycation of Bovine Serum Albumin (BSA)
This protocol is a widely used method to assess the anti-glycation activity of compounds.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose or D-Fructose
-
Phosphate (B84403) buffer (pH 7.4)
-
Sodium azide (B81097) (as a preservative)
-
Test compounds (glycation inhibitors)
-
Positive control (e.g., aminoguanidine)
-
96-well microplate (black, for fluorescence readings)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 20 mg/mL) in phosphate buffer.
-
Prepare a stock solution of the reducing sugar (e.g., 500 mM D-glucose or D-fructose) in phosphate buffer.
-
Prepare stock solutions of the test inhibitors and the positive control at various concentrations.
-
In a 96-well plate, combine the BSA solution, reducing sugar solution, and either the test inhibitor or the positive control. A typical reaction mixture might contain final concentrations of 10 mg/mL BSA, 250 mM glucose/fructose, and the desired inhibitor concentration. Include a control group with no inhibitor and a blank group with no sugar.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Seal the plate and incubate at 37°C for a period ranging from one to several weeks.
-
At specified time points, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100
Quantification of Nε-(carboxymethyl)lysine (CML) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the specific quantification of CML.
General Procedure (will vary by kit manufacturer):
-
Samples from the in vitro glycation assay are diluted to an appropriate concentration.
-
The diluted samples and standards are added to the wells of a microplate pre-coated with an anti-CML antibody.
-
After an incubation period, the wells are washed to remove unbound substances.
-
A biotin-conjugated antibody specific for CML is added to the wells.
-
Following another incubation and washing step, a streptavidin-HRP conjugate is added.
-
A substrate solution is then added, and the color development is proportional to the amount of CML bound.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated to determine the concentration of CML in the samples.
LC-MS/MS for AGEs Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of various AGEs.
General Workflow:
-
Sample Preparation: Glycated protein samples are subjected to acid hydrolysis to release the amino acid-AGE adducts.
-
Chromatographic Separation: The hydrolyzed sample is injected into an LC system, often using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate the different AGEs.
-
Mass Spectrometry Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each AGE of interest (e.g., CML, CEL, pentosidine), allowing for highly selective and sensitive quantification.
Conclusion
While this compound serves as a valuable tool in the study of glycation as a standard for fructosamine assays, it is not a glycation inhibitor. For researchers and drug development professionals seeking to mitigate the pathological consequences of AGEs, a thorough understanding of the mechanisms and comparative efficacy of true inhibitors like aminoguanidine, pyridoxamine, and metformin is essential. These compounds offer distinct, and in some cases complementary, approaches to disrupting the glycation cascade. The experimental protocols outlined provide a foundation for the continued investigation and discovery of novel and more potent anti-glycation agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. A review on mechanism of inhibition of advanced glycation end products formation by plant derived polyphenolic compounds [ouci.dntb.gov.ua]
- 5. Synthesis and evaluation of fructose analogues as inhibitors of the D-fructose transporter GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 8. imreblank.ch [imreblank.ch]
- 9. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isoferulic Acid, a New Anti-Glycation Agent, Inhibits Fructose- and Glucose-Mediated Protein Glycation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds as Inhibitors of Advanced Glycation End Products Formation: A Systematic Review - Journal of Young Pharmacists [jyoungpharm.org]
- 12. A review on mechanism of inhibition of advanced glycation end products formation by plant derived polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Deoxy-1-morpholino-D-fructose and Amadori Products for Researchers and Drug Development Professionals
An objective guide to the chemical properties, biological activities, and experimental considerations of 1-Deoxy-1-morpholino-D-fructose (DMF) and Amadori products, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis to inform their work.
This guide delves into a detailed comparison of this compound (DMF), a synthetic fructosamine, and Amadori products, which are naturally occurring ketoamines formed in the early stages of the Maillard reaction. Both classes of compounds are of significant interest in the fields of food science, nutrition, and medicine due to their diverse biological activities. This analysis summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways to facilitate a clear understanding of their respective properties and potential applications.
Chemical Structure and Formation
This compound (DMF) is a synthetic compound belonging to the class of fructosamines. It is formed from the reaction of glucose with morpholine.[1] Its chemical formula is C₁₀H₁₉NO₆ and it has a molecular weight of 249.26 g/mol .[2]
Amadori products are the result of the Amadori rearrangement, a key step in the Maillard reaction. This reaction involves the condensation of a reducing sugar (like glucose) with the primary amino group of an amino acid, peptide, or protein to form a Schiff base, which then rearranges to a more stable 1-amino-1-deoxy-2-ketose, the Amadori product.[3][4] The specific structure of an Amadori product depends on the reacting sugar and amino acid. For example, the reaction of glucose and the amino acid glycine (B1666218) yields N-(1-deoxy-D-fructos-1-yl)-glycine (fructosyl-glycine).[5]
Comparative Data Summary
The following tables provide a summary of the available quantitative data for DMF and a representative Amadori product, fructosyl-glycine (B1227753). It is important to note that direct comparative studies are limited, and data has been compiled from different sources.
| Parameter | This compound (DMF) | Fructosyl-glycine (Amadori Product) | Reference |
| Formation Rate Constant | 1.87 M⁻¹ h⁻¹ (at pH 3.0, 100 °C) | Data not directly comparable under identical conditions. Formation is known to be influenced by pH, temperature, and reactant concentrations. | [6][7] |
| Stability | Degradation is influenced by pH and temperature. | Stability is dependent on the specific amino acid, pH, temperature, and water activity. For example, glutamic acid-glucose-ARP shows good stability at pH 5 and room temperature for 3 days. Phenylalanine-xylose-ARP showed only a 6.49% reduction after 2 months at room temperature. | [8] |
| Antioxidant Activity (IC50) | Data not available | Fructosyl arginine, another Amadori product, has demonstrated potent antioxidant activity. Quantitative IC50 values for various Amadori products are needed for direct comparison. | [3] |
| Anti-inflammatory Activity | Reported to have anti-inflammatory properties. | Some Amadori products have been shown to possess immunomodulatory effects. For instance, N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline has immunostimulating properties. | [9] |
| Inhibition of Advanced Glycation End-products (AGEs) | Reported to reduce the formation of AGEs in vitro. | The role of Amadori products in AGE formation is complex; they are precursors to AGEs but some may also inhibit their formation under certain conditions. | [10] |
Experimental Protocols
Synthesis of this compound (DMF)
Synthesis of Fructosyl-glycine (Amadori Product)
The following protocol is for the synthesis of N-(1-deoxy-D-fructos-1-yl)-glycine:
-
A suspension of 36 g (0.2 moles) of D-glucose and 2.0 g of sodium bisulfite in 60 mL of methanol (B129727) and 30 mL of glycerol (B35011) is refluxed for 30 minutes.[5]
-
Following this, 6 g (0.08 moles) of glycine and 8 mL of acetic acid are added to the solution.[5]
-
The solution is then refluxed until more than 80% of the amino acid has reacted, which can be monitored by thin-layer chromatography (TLC).[5]
-
The resulting brown, syrupy solution is diluted with one volume of water and loaded onto an Amberlite IRN-77 (H+) ion-exchange resin column (2 x 30 cm).[5]
-
The column is eluted first with 500 mL of water, followed by 0.2 N ammonium (B1175870) hydroxide, collecting 25 mL fractions.[5]
-
Fractions containing the Amadori product are identified, combined, and evaporated to 100 mL in vacuo, then decolorized with 2.0 g of charcoal.[5]
-
This solution is then applied to a second Amberlite IRN-77 column (pyridinium form, pretreated with 10 mL of acetic acid) and eluted with water.[5]
-
Fractions containing fructosyl-glycine are evaporated in vacuo at 30°C to a syrup.[5]
-
The syrup is diluted in methanol to induce turbidity and left to crystallize for 3 days at room temperature.[5]
-
The resulting colorless prisms are washed with a 3:1 methanol-water solution and dried in vacuo over calcium chloride to yield the final product.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general method for assessing antioxidant activity:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.[11]
-
Sample Preparation: Dissolve the test compounds (DMF or Amadori products) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.[4]
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a control containing the solvent and the DPPH solution, and a blank containing the solvent only.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[4][11]
-
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[4]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[4]
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates greater antioxidant activity.[11][12]
In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation Assay
This protocol outlines a method to evaluate the anti-glycation activity of test compounds:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) as the protein source, a reducing sugar (e.g., glucose or fructose), and the test compound (DMF or Amadori product) in a phosphate (B84403) buffer (pH 7.4). A control group without the test compound and a blank group without the reducing sugar should also be prepared. Aminoguanidine can be used as a positive control.[13]
-
Incubation: Incubate the reaction mixtures in a sterile environment at 37°C for an extended period (e.g., several days to weeks).[13]
-
Measurement of AGEs Formation: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at an excitation wavelength of approximately 330-370 nm and an emission wavelength of approximately 410-440 nm using a fluorescence spectrophotometer.[13][14]
-
Calculation of Inhibition: The percentage of inhibition of AGEs formation is calculated using the following formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] * 100 Where Fluorescence_sample is the fluorescence intensity of the sample containing the test compound and Fluorescence_control is the fluorescence intensity of the control without the test compound.[14]
In Vitro Cytokine Inhibition Assay
This protocol provides a general framework for assessing the anti-inflammatory effects of test compounds by measuring cytokine inhibition:
-
Cell Culture: Culture appropriate immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a suitable culture medium.[7][9]
-
Cell Stimulation: Seed the cells in a 96-well plate and stimulate them with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9]
-
Treatment with Test Compounds: Treat the stimulated cells with various concentrations of the test compounds (DMF or Amadori products). Include a vehicle control (cells with stimulant but no test compound) and a negative control (unstimulated cells).[7]
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a specific period (e.g., 24 hours).[9]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.[9]
-
Cytokine Quantification: Measure the concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][9]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine production.
Visualizations
Figure 1: Formation pathways of Amadori products and this compound (DMF).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fructosyl-glycine synthesis - chemicalbook [chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fructoselysine - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-Deoxy-1-morpholino-D-fructose (DMF) for HPLC Calibration
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount for robust HPLC calibration. This guide provides a comprehensive comparison of 1-Deoxy-1-morpholino-D-fructose (DMF) with other commonly used sugar standards for High-Performance Liquid Chromatography (HPLC). We will delve into their respective applications, performance metrics, and provide detailed experimental protocols to assist in selecting the appropriate standard for your analytical needs.
Introduction to this compound (DMF)
This compound (DMF) is a synthetic ketoamine, an analog of the Amadori product formed during the non-enzymatic glycation of proteins.[1][2] Due to this structural similarity, its primary application lies in the field of clinical chemistry and diabetes research as a standard for fructosamine (B8680336) assays.[2] Fructosamine levels in serum or plasma reflect the average blood glucose concentrations over the preceding 2-3 weeks, providing a shorter-term view of glycemic control compared to HbA1c.[2][3][4] While highly valuable in this specific context, its use as a general-purpose HPLC calibration standard for carbohydrate quantification is less common compared to simple monosaccharides.
Comparison with Alternative HPLC Standards
The most common alternatives to DMF for general carbohydrate analysis by HPLC are the simple sugars themselves, such as D-fructose, D-glucose, and sucrose (B13894). These are readily available in high purity and are the actual analytes in many food, beverage, and biological samples.
Performance Data Comparison
The following table summarizes the typical performance characteristics of DMF and common sugar standards in HPLC analysis. It is important to note that direct comparative studies are scarce, and the data for fructose, glucose, and sucrose are derived from various validated methods for general sugar analysis, while data for DMF is primarily associated with its use in fructosamine assays.
| Parameter | This compound (DMF) | D-Fructose | D-Glucose | Sucrose |
| Primary Application | Fructosamine assay standard[2] | General carbohydrate quantification | General carbohydrate quantification | General carbohydrate quantification |
| Purity | ≥98% (TLC)[5][6] | ≥99% | ≥99% | ≥99% |
| Linearity (r²) | Application-specific, not widely published for general HPLC | >0.999[7][8] | >0.999[9] | >0.999[9] |
| Linear Range (mg/mL) | Not widely published for general HPLC | 0.05 - 10[8] | 0.05 - 10[8] | 0.05 - 10[8] |
| Limit of Detection (LOD) (mg/mL) | Not widely published for general HPLC | ~0.01 - 0.03[10] | ~0.01 - 0.03[10] | ~0.01 - 0.03[10] |
| Limit of Quantification (LOQ) (mg/mL) | Not widely published for general HPLC | ~0.03 - 0.1[10] | ~0.03 - 0.1[10] | ~0.03 - 0.1[10] |
| Precision (RSD%) | Not widely published for general HPLC | <2%[8] | <2%[8] | <2%[8] |
| Stability | Stable when stored at -20°C[5] | Stable in solution for short periods, prone to degradation at high pH/temp | Stable in solution for short periods, prone to degradation at high pH/temp | Can hydrolyze to glucose and fructose, especially under acidic conditions |
Experimental Protocols
Below are detailed methodologies for HPLC analysis. Protocol 1 describes a general method for the analysis of common sugars, which can be adapted for DMF. Protocol 2 outlines the principles of a fructosamine assay where DMF serves as a calibrator.
Protocol 1: General HPLC Method for Sugar Analysis
This method is suitable for the quantification of fructose, glucose, and sucrose and can be used as a starting point for developing a method using DMF.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)
-
Amino-based column (e.g., Aminex HPX-87C)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
3. Standard Preparation:
-
Prepare a stock solution of the desired standard (e.g., 10 mg/mL in the mobile phase).
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
4. Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Principle of Fructosamine Assay using DMF Standard
DMF is typically used as a primary standard in colorimetric or automated clinical assays for fructosamine.
1. Principle:
-
Fructosamines, including DMF, have a ketoamine structure that exhibits reducing activity in an alkaline solution.
-
This reducing ability is used to reduce a chromogen, such as nitroblue tetrazolium (NBT).
-
The rate of color formation is proportional to the fructosamine concentration.
2. Reagents:
-
DMF calibrator solutions of known concentrations.
-
Carbonate buffer (alkaline pH).
-
Nitroblue tetrazolium (NBT) reagent.
3. Procedure (Automated Analyzer):
-
Serum samples and DMF calibrators are mixed with the alkaline NBT reagent.
-
The reaction is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 550 nm).
-
A calibration curve is generated using the DMF standards, and the fructosamine concentration in the patient samples is calculated.
Visualizations
Experimental Workflow for HPLC Calibration
Caption: Workflow for HPLC calibration using a standard.
Logical Comparison of DMF and Common Sugar Standards
Caption: Key differences between DMF and common sugar standards.
Conclusion
This compound (DMF) is a highly specific and valuable standard for its intended purpose in fructosamine assays, which are crucial for monitoring glycemic control in diabetic patients. Its properties as a stable ketoamine make it an ideal calibrator for methods that rely on the reducing activity of these compounds.
For general-purpose HPLC quantification of simple sugars in various matrices, standard monosaccharides and disaccharides like D-fructose, D-glucose, and sucrose remain the more practical and cost-effective choice. Their performance in HPLC with common detectors like RI is well-documented, with excellent linearity, precision, and accuracy.
The selection of an appropriate standard should, therefore, be guided by the specific analytical application. For research and development related to protein glycation and fructosamine levels, DMF is the superior standard. For routine quantification of sugars in food, beverages, or other biological samples, direct use of high-purity sugar standards is recommended.
References
- 1. Sigma-Aldrich this compound ≥98% (TLC) | LabMart Limited [labmartgh.com]
- 2. researchgate.net [researchgate.net]
- 3. ijhsr.org [ijhsr.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. 1-Deoxy-1-morpholino- D -fructose 6291-16-3 [sigmaaldrich.com]
- 6. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 7. A novel quality by design approach for developing an HPLC method to analyze herbal extracts: A case study of sugar content analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to DMF and Dihydroxyacetone as Calibration Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the choice of a suitable calibration standard is paramount to achieving accurate and reproducible quantitative results. This guide provides a detailed comparison of two commonly used chemicals, N,N-Dimethylformamide (DMF) and dihydroxyacetone, when employed as calibration standards in analytical methodologies, particularly in High-Performance Liquid Chromatography (HPLC).
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a calibration standard is crucial for its appropriate selection and handling. The table below summarizes the key properties of DMF and dihydroxyacetone.
| Property | N,N-Dimethylformamide (DMF) | Dihydroxyacetone |
| Chemical Formula | HCON(CH₃)₂ | C₃H₆O₃ |
| Molecular Weight | 73.09 g/mol | 90.08 g/mol |
| Appearance | Colorless liquid | White crystalline powder |
| Boiling Point | 153 °C | Decomposes |
| Melting Point | -61 °C | 75-80 °C |
| Solubility | Miscible with water and most organic solvents | Soluble in water |
| Purity (Typical) | ≥99.8% | ≥98% |
Performance as a Calibration Standard
The performance of a calibration standard is assessed based on several key parameters, including linearity, accuracy, and precision of the resulting calibration curve. The following sections present available data on the performance of DMF and dihydroxyacetone from method validation studies.
N,N-Dimethylformamide (DMF)
A study on the quantification of residual DMF in a spent medium using HPLC provides the following performance data[1][2]:
| Parameter | Result |
| Linearity (Concentration Range) | 0.2% - 1% (v/v) |
| Correlation Coefficient (r²) | Not explicitly stated, but a linear relationship was observed. |
| Accuracy (% Recovery) | 99.43% |
| Precision (%RSD) | 99.17% |
| Limit of Detection (LOD) | 0.2 mg/L |
| Limit of Quantitation (LOQ) | 0.40 mg/L |
Dihydroxyacetone
A validated HPLC method for the determination of dihydroxyacetone in fermentation broth reports the following performance characteristics[3][4][5][6]:
| Parameter | Result |
| Linearity (Concentration Range) | 2.00–12.00 mg/mL |
| Correlation Coefficient (r) | 0.9994 |
| Accuracy (% Recovery) | 98.5% - 102.3% |
| Precision (%RSD) | 0.45% |
| Limit of Detection (LOD) | 0.06 mg/mL |
| Limit of Quantitation (LOQ) | 1.20 mg/mL |
Experimental Protocols
Detailed and accurate experimental protocols are critical for the successful implementation of analytical methods. Below are representative protocols for the preparation of calibration standards for both DMF and dihydroxyacetone for HPLC analysis.
Preparation of DMF Calibration Standards
The following protocol is based on a method for the analysis of residual DMF[1][2]:
-
Stock Solution Preparation: Prepare a stock solution of DMF at a concentration of 1% (v/v) in the mobile phase.
-
Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2% to 1.0% (v/v).
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water. The exact composition should be optimized for the specific application.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where DMF has significant absorbance (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Preparation of Dihydroxyacetone Calibration Standards
The following protocol is derived from a validated method for dihydroxyacetone determination[3][4][5][6]:
-
Stock Solution Preparation: Accurately weigh approximately 1200.0 mg of dihydroxyacetone standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 120.0 mg/mL.
-
Working Standard Preparation: Prepare working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 2.00, 4.00, 6.00, 8.00, 10.00, and 12.00 mg/mL.
-
HPLC Conditions:
-
Column: Amino (NH2) column (e.g., Lichrospher 5-NH2).
-
Mobile Phase: Acetonitrile and water (e.g., 90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 271 nm.
-
Injection Volume: 20 µL.
-
Stability Considerations
The stability of calibration standards is crucial for maintaining the accuracy of quantitative analysis over time.
-
DMF: DMF is a stable solvent but can be hygroscopic. It is important to store it in a tightly sealed container in a dry place to prevent moisture absorption.
-
Dihydroxyacetone: Dihydroxyacetone is a solid that is stable when stored in a cool, dry place. In aqueous solutions, its stability can be pH-dependent.
Visualizing the Workflow
To illustrate the general workflow for using these compounds as calibration standards, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Evaluating the Purity of 1-Deoxy-1-morpholino-D-fructose by Thin-Layer Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the validity and reproducibility of experimental results. 1-Deoxy-1-morpholino-D-fructose (DMF), a key compound in glycation research, is often assessed for purity using Thin-Layer Chromatography (TLC). This guide provides a comprehensive comparison of TLC with High-Performance Liquid Chromatography (HPLC) for the purity evaluation of DMF, supported by detailed experimental protocols and comparative data.
Methodology Comparison: TLC vs. HPLC
Thin-Layer Chromatography is a widely used, rapid, and cost-effective method for the qualitative assessment of compound purity.[1] It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). In contrast, High-Performance Liquid Chromatography is a more sophisticated and quantitative technique that separates compounds based on their interaction with a stationary phase packed in a column, through which a liquid mobile phase is pumped at high pressure.
The choice between TLC and HPLC often depends on the specific requirements of the analysis, such as the need for quantitative data, the number of samples, and budget constraints.
Quantitative Data Summary
The following table summarizes the key performance characteristics of TLC and HPLC for the purity analysis of this compound, based on typical performance for similar polar compounds.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Planar Chromatography | Column Chromatography |
| Primary Use | Qualitative Purity Assessment | Quantitative Purity Analysis & Impurity Profiling |
| Typical Purity Result | ≥98% (as stated by suppliers)[1][2] | >99.5% (with precise quantification of impurities) |
| Limit of Detection (LOD) | ~100 ng | ~1-10 ng |
| Limit of Quantification (LOQ) | Not typically used for quantification | ~5-50 ng |
| Precision (RSD%) | 5-15% (semi-quantitative) | <2% |
| Analysis Time per Sample | 30-60 minutes | 15-45 minutes |
| Cost per Sample | Low | High |
| Throughput | High (multiple samples per plate) | Moderate (sequential injections) |
| Advantages | Simple, rapid, low cost, high throughput | High resolution, high sensitivity, quantitative, automatable |
| Disadvantages | Lower resolution, semi-quantitative, manual | Higher cost, more complex instrumentation, lower throughput |
Experimental Protocols
Detailed methodologies for both TLC and HPLC analysis are provided below. These protocols are based on established methods for the analysis of fructosamines and related Amadori products.[3][4][5]
Thin-Layer Chromatography (TLC) Protocol
This protocol describes a standard method for the qualitative purity assessment of this compound on silica (B1680970) gel plates.
1. Materials and Reagents:
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Visualization Reagent: Prepare a solution of 0.5 g of p-anisaldehyde in 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.
-
Apparatus: TLC developing chamber, capillary tubes for spotting, spraying bottle, heating plate.
2. Experimental Workflow:
Caption: Workflow for the TLC analysis of this compound.
3. Procedure:
-
Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 30 minutes.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the silica gel plate.
-
Place the spotted TLC plate into the saturated chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely.
-
Spray the dried plate evenly with the p-anisaldehyde visualization reagent.
-
Heat the plate on a hotplate at 110°C for 5-10 minutes until colored spots appear.
-
Calculate the Retention factor (Rf) value for the principal spot. The presence of secondary spots indicates impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a method for the quantitative purity determination of this compound using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
Stationary Phase: C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with water.
-
Apparatus: HPLC system equipped with a UV detector, autosampler, and data acquisition software.
2. Experimental Workflow:
References
- 1. Sigma-Aldrich this compound ≥98% (TLC) | LabMart Limited [labmartgh.com]
- 2. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Differences Between Dimethyl Fumarate and Glycated Albumin in Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic profiles of two distinct molecules of significant interest in biomedical research and clinical diagnostics: Dimethyl Fumarate (DMF), a therapeutic agent, and glycated albumin (GA), a key biomarker. Understanding the kinetic differences in how these molecules behave in various assays is crucial for accurate data interpretation, robust assay development, and insightful therapeutic monitoring. This document outlines these differences, supported by experimental data and detailed methodologies.
Executive Summary
Dimethyl Fumarate and glycated albumin exhibit fundamentally different kinetic behaviors in assays due to their distinct molecular nature and biological roles. DMF, a small molecule pro-drug, is characterized by its rapid, covalent interaction with specific cellular targets, leading to the activation of the Nrf2 antioxidant response pathway. In contrast, glycated albumin, a post-translationally modified protein, is typically quantified using assays that rely on non-covalent, high-affinity binding interactions, such as those in immunoassays, or on enzyme-substrate kinetics in enzymatic assays. These differences are reflected in the speed, specificity, and nature of the molecular interactions that form the basis of their respective assays.
Data Presentation: A Comparative Overview of Kinetic Parameters
The following tables summarize the key kinetic and performance parameters for assays involving Dimethyl Fumarate and glycated albumin.
Table 1: Kinetic Parameters of Dimethyl Fumarate in Nrf2 Activation Assays
| Parameter | Value/Range | Assay Type | Comments |
| Binding Affinity (Kd) to Keap1-DC | Nanomolar (nM) range[1][2] | Binding Assays (e.g., Surface Plasmon Resonance) | Represents the high-affinity, non-covalent interaction component with the Kelch-like ECH-associated protein 1 (Keap1) domain. |
| Time to Nrf2 Activation | Minutes to hours[3][4][5] | Cell-based reporter assays, Western Blot | DMF rapidly induces the nuclear translocation of Nrf2, with significant protein level increases observed within hours of treatment. |
| Concentration for Nrf2 Activation | 10 - 50 µM | Cell Culture Experiments | Effective concentrations for observing significant Nrf2 pathway activation in various cell lines.[3][4] |
Table 2: Kinetic and Performance Parameters of Glycated Albumin Assays
| Parameter | Value/Range | Assay Type | Comments |
| Antibody-Antigen Binding (ELISA) | |||
| Association Rate Constant (ka or k1) | Can be determined[6] | ELISA | Reflects the rate of formation of the glycated albumin-antibody complex. |
| Dissociation Rate Constant (kd or k2) | Can be determined[6] | ELISA | Represents the stability of the glycated albumin-antibody complex. |
| Affinity Constant (Ka) | Can be determined[6] | ELISA | The ratio of ka/kd, indicating the overall strength of the binding interaction. |
| Enzymatic Assay Performance | |||
| Linearity | High (r > 0.99)[7][8] | Enzymatic Assay | The assay signal is directly proportional to the glycated albumin concentration over a wide range. |
| Precision (CV%) | Within-run: < 1%, Between-run: < 2%[7] | Enzymatic Assay | Indicates high reproducibility of the assay. |
| Half-life (in vivo) | ~17 days[9] | N/A | Reflects the turnover of albumin in the body, influencing the timeframe of glycemic control it represents. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Dimethyl Fumarate: Nrf2 Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by DMF.
Objective: To measure the dose-dependent and time-course effect of DMF on Nrf2 transcriptional activity.
Materials:
-
Human Nrf2 reporter cell line (e.g., stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct)[10][11]
-
Dimethyl Fumarate (DMF)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Nrf2 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DMF in cell culture medium. Replace the existing medium with the DMF-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, 24 hours) to allow for Nrf2 activation and luciferase expression.[3][4]
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye) and express the results as fold induction over the vehicle control.
Glycated Albumin: Enzymatic Assay
This method quantifies the concentration of glycated albumin in a sample.
Objective: To determine the percentage of glycated albumin in a biological sample.
Materials:
-
Serum or plasma sample
-
Protease specific for albumin
-
Ketoamine oxidase
-
Chromogenic substrate for hydrogen peroxide detection (e.g., N,N'-bis(4-sulfobutyl)-3-methylaniline, disodium (B8443419) salt - TODB)[3][8]
-
Peroxidase
-
Albumin quantification reagent (e.g., Bromocresol Purple - BCP)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the serum or plasma sample according to the assay kit instructions.
-
Initial Reaction (Elimination of interferences): Incubate the sample with ketoamine oxidase and peroxidase to eliminate endogenous glycated amino acids and hydrogen peroxide.[3][8][12]
-
Hydrolysis: Add a specific protease to the sample to hydrolyze glycated albumin into glycated amino acids.[3][7][8][12]
-
Oxidation and Color Development: Add ketoamine oxidase to oxidize the glycated amino acids, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.[3][7][8][12]
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Total Albumin Measurement: In a separate reaction, measure the total albumin concentration in the sample using the BCP method.
-
Calculation: Calculate the percentage of glycated albumin by dividing the concentration of glycated albumin by the total albumin concentration and multiplying by 100.
Glycated Albumin: Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay quantifies glycated albumin using specific antibodies.
Objective: To measure the concentration of glycated albumin in a sample using an antibody-based method.
Materials:
-
Microplate coated with a capture antibody specific for glycated albumin
-
Serum or plasma sample
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Coating: A microplate is pre-coated with a monoclonal antibody specific for the glycated epitopes on albumin.[13]
-
Sample Incubation: Add diluted samples and standards to the wells and incubate to allow glycated albumin to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound proteins.
-
Detection Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to a different epitope on the albumin molecule. Incubate to form a sandwich complex.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add the enzyme substrate to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of glycated albumin in the samples.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dimethyl Fumarate (DMF) activates the Nrf2 signaling pathway.
Caption: Glycated albumin activates the RAGE signaling pathway.
Caption: Workflow for the enzymatic assay of glycated albumin.
Caption: General workflow for a sandwich ELISA.
References
- 1. Structural insights into the multiple binding modes of Dimethyl Fumarate (DMF) and its analogs to the Kelch domain of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ELISA-based determination of immunological binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An enzymatic method for the measurement of glycated albumin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Performance of an Enzymatic Method for Glycated Albumin and Reference Range Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of HbA1c, glycated albumin, and fructosamine and analysis of their weight functions against preceding plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Study of glycated amino acid elimination reaction for an improved enzymatic glycated albumin measurement method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation and performance characteristics of a novel ELISA using monoclonal antibody to glycated albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructose-Derived vs. Glucose-Derived Advanced Glycation Endproducts: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the differential impacts of fructose- and glucose-derived Advanced Glycation Endproducts (AGEs). This guide provides a detailed comparison of their formation, biological effects, and underlying signaling pathways, supported by experimental data and protocols.
Advanced Glycation Endproducts (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. While both glucose and fructose (B13574) are key precursors to AGE formation, compelling evidence indicates significant differences in their reactivity and the subsequent biological consequences of the AGEs they produce. This guide offers an objective comparison of fructose-derived and glucose-derived AGEs to inform research and therapeutic development.
Comparative Analysis of AGE Formation and Biological Effects
Fructose has been consistently shown to be a more potent precursor of AGEs than glucose. In vitro studies have demonstrated that fructose can form AGEs at a rate that is 7.5 to 10 times higher than that of glucose[1]. This increased reactivity is attributed to the higher proportion of fructose existing in the more reactive open-chain form in solution compared to glucose[1].
The types of AGEs generated also differ. Fructose predominantly leads to the formation of glyoxal-derived AGEs, such as Nε-(carboxymethyl)lysine (CML) and glyoxal-lysine dimer (GOLD). In contrast, glucose-derived AGEs are more commonly derived from methylglyoxal[2]. These structural differences can influence their biological activity and resistance to enzymatic degradation[1].
The biological impact of this differential reactivity is significant. Studies have shown that at equivalent concentrations, fructose and the AGEs it produces can lead to greater cellular damage and reduced cell viability compared to glucose[3]. For instance, in microglial cells, higher concentrations of both sugars resulted in AGE formation and cell death; however, fructose demonstrated more potent deleterious effects[3].
| Parameter | Fructose-Derived AGEs | Glucose-Derived AGEs | References |
| Relative Rate of Formation | 7.5-10 times faster than glucose | Baseline | [1] |
| Predominant Precursor | Glyoxal | Methylglyoxal | [2] |
| Key AGEs Formed | Nε-(carboxymethyl)lysine (CML), Glyoxal-lysine dimer (GOLD) | Methylglyoxal-lysine dimer | [2] |
| Cellular Viability | More significant reduction at equivalent concentrations | Less potent reduction compared to fructose | [3] |
| Inflammatory Response | Potent inducer of inflammation and cellular damage | Induces inflammation, but generally to a lesser extent than fructose at similar concentrations | [3] |
Signaling Pathways Activated by AGEs
The binding of AGEs, regardless of their sugar of origin, to the Receptor for Advanced Glycation Endproducts (RAGE) is a primary mechanism through which they exert their pathological effects. This interaction triggers a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and cellular dysfunction.
Key signaling pathways activated by the AGE-RAGE axis include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of the inflammatory response, its activation leads to the transcription of pro-inflammatory cytokines and adhesion molecules.
-
MAPKs (Mitogen-Activated Protein Kinases): Including p38 and JNK, these kinases are involved in cellular stress responses, apoptosis, and inflammation.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription): This pathway is also involved in cytokine signaling and inflammation.
While the downstream signaling cascade following RAGE activation is largely conserved, the higher rate of formation and potentially greater intrinsic reactivity of fructose-derived AGEs can lead to a more robust and sustained activation of these pathological pathways.
Experimental Protocols
In Vitro Synthesis of Fructose- and Glucose-Derived AGEs
Objective: To generate AGEs in a controlled in vitro setting for subsequent experiments.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Fructose
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
0.22 µm sterile filters
-
Sterile conical tubes
-
Incubator at 37°C
Procedure:
-
Prepare a 50 mg/mL stock solution of BSA in PBS.
-
Prepare 1 M stock solutions of D-Fructose and D-Glucose in PBS.
-
In separate sterile conical tubes, combine the BSA stock solution with either the fructose or glucose stock solution to achieve final concentrations of 10 mg/mL BSA and 100 mM of the respective sugar.
-
Prepare a control solution containing 10 mg/mL BSA in PBS without any added sugar.
-
Filter-sterilize each solution through a 0.22 µm filter into new sterile tubes.
-
Incubate all solutions at 37°C for 4-8 weeks in the dark.
-
At desired time points, aliquots can be taken for analysis. Store aliquots at -80°C.
Quantification of AGEs by Fluorescence Spectroscopy
Objective: To quantify the formation of fluorescent AGEs.
Materials:
-
AGE-BSA solutions (prepared as above)
-
PBS, pH 7.4
-
96-well black microplate
-
Spectrofluorometer
Procedure:
-
Dilute the AGE-BSA and control BSA solutions to 1 mg/mL in PBS.
-
Pipette 200 µL of each diluted sample into the wells of a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Subtract the fluorescence of the control BSA from the AGE-BSA samples to determine the fluorescence attributable to AGE formation.
-
Express results as relative fluorescence units (RFU).
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of prepared AGEs on a cell line.
Materials:
-
Target cell line (e.g., microglial cells, fibroblasts)
-
Complete cell culture medium
-
96-well clear cell culture plate
-
AGE-BSA and control BSA solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of fructose-AGEs, glucose-AGEs, or control BSA. Include a vehicle control (medium only).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for AGE Detection in Cell Lysates
Objective: To detect the presence of AGE-modified proteins within cells.
Materials:
-
Cells treated with fructose or glucose
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AGEs (e.g., anti-CML)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash treated and control cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AGE antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
References
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Variation in Fructosamine Assays and the Impact of DMF Calibrators
For researchers, scientists, and drug development professionals, achieving consistent and reproducible results is paramount. In the realm of diabetes monitoring and management, the fructosamine (B8680336) assay, a measure of glycated serum proteins, offers a valuable snapshot of glycemic control over the preceding two to three weeks. However, significant inter-laboratory variation has been a persistent challenge, undermining the universal applicability of results. This guide delves into the critical role of calibrators, particularly 1-deoxy-1-morpholinofructose (DMF), in this variability and presents a comparison with alternative calibration strategies, supported by experimental data.
A pivotal issue in the historical and ongoing use of fructosamine assays is the choice of calibrator. The synthetic ketoamine, DMF, has been widely used due to its stability and ease of preparation. However, evidence strongly suggests that its use is a primary driver of poor inter-laboratory agreement. Assays calibrated with DMF are known to be markedly influenced by minor fluctuations in reaction conditions such as temperature, pH, and the concentration of the reagent nitroblue tetrazolium (NBT).[1][2] This inherent sensitivity can lead to significant discrepancies in results when assays are performed in different laboratory settings.
In contrast, the standardization of assays using protein-based secondary calibrators, particularly those derived from human serum, has been shown to substantially improve consistency across laboratories.
The Evidence at a Glance: DMF vs. Non-DMF Calibrators
A seminal study investigating the effect of calibration on between-laboratory variation distributed pooled serum samples from diabetic and non-diabetic individuals to ten laboratories. The findings starkly highlighted the deficiencies of DMF-based calibration.[3]
Initially, when laboratories used their own individual assay conditions and calibrators, the inter-laboratory variation was found to be unacceptably high.[3] A subsequent recalibration effort, where all participating laboratories used a common calibrator prepared from freeze-dried human serum (containing no DMF), resulted in a significant reduction in inter-laboratory variation for the diabetic patient pool.[3]
Crucially, a further attempt to reduce variability by recalibrating with serum or albumin-based solutions of DMF as the common calibrator failed to produce any significant improvement.[3] This demonstrates that the issue lies not just with a lack of standardization, but with the chemical nature of the DMF calibrator itself, which behaves differently from the glycated proteins in patient samples.
The table below summarizes the comparative performance based on published findings.
| Calibrator Type | Key Performance Characteristics | Reported Inter-Laboratory Variation | Supporting Evidence |
| Individual Laboratory Calibrators | High susceptibility to local assay conditions. | Unacceptably High | [3] |
| 1-deoxy-1-morpholinofructose (DMF) | High sensitivity to reaction temperature, pH, and NBT concentration. Different kinetic properties compared to native glycated proteins. | Failed to reduce inter-laboratory variation when used as a common calibrator.[3] | [1][2][3] |
| Standardized Human Serum (Non-DMF) | Mimics the protein matrix of patient samples, leading to more robust and transferable results. | Significantly Reduced | [3] |
| Commercial Kits (e.g., Roche with protein-based calibrator) | Standardized, quality-controlled calibrators designed to minimize variability. | Inter-batch precision (CV) of 3.6% to 4.1% reported in a single-laboratory evaluation. |
Experimental Protocols
Inter-Laboratory Comparison Methodology
The foundational experimental design to assess inter-laboratory variation in fructosamine assays typically involves the following steps:
-
Preparation of Serum Pools: Large volumes of human serum are collected from both diabetic and non-diabetic populations and pooled to create homogeneous samples.
-
Sample Distribution: Aliquots of these serum pools are distributed to multiple participating clinical laboratories.
-
Initial Analysis: Each laboratory analyzes the samples using their in-house fructosamine assay protocol and their own calibrators. The results are collected and statistically analyzed to determine the initial inter-laboratory coefficient of variation (CV).
-
Recalibration and Re-analysis: A common, standardized calibrator (e.g., freeze-dried human serum or a DMF-based solution) is distributed to all participating laboratories.
-
Data Comparison: The laboratories re-assay the serum pools using the common calibrator. The new set of results is analyzed to determine if the use of a common calibrator reduced the inter-laboratory CV.
Fructosamine Assay Principle
The most common method for measuring fructosamine is a colorimetric assay using nitroblue tetrazolium (NBT). In an alkaline environment, the ketoamine groups of glycated proteins reduce NBT to formazan (B1609692) dye. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically.
Workflow of an inter-laboratory study on fructosamine assay calibration.
Conclusion and Recommendations
The available evidence strongly indicates that the use of DMF calibrators is a significant contributor to inter-laboratory variation in fructosamine assays. The chemical and kinetic properties of DMF differ substantially from native glycated proteins, making the assay susceptible to variations in local laboratory conditions. To improve the reliability and comparability of fructosamine measurements, the use of standardized, protein-based calibrators, preferably derived from human serum, is highly recommended. Laboratories and researchers should prioritize assay systems that have moved away from DMF calibration to ensure more consistent and clinically meaningful data. This is crucial for multi-center clinical trials, long-term patient monitoring, and the development of robust diagnostic and prognostic models in diabetes care.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 1-Deoxy-1-morpholino-D-fructose
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1-Deoxy-1-morpholino-D-fructose, a combustible solid with high water hazard potential, ensuring compliance and minimizing environmental impact.
I. Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its hazard profile.
Key Hazard Information:
| Property | Value | Significance for Disposal |
| Physical State | Solid Powder[1][2] | Requires containment to prevent dust inhalation. |
| Storage Class | 11 - Combustible Solids[1][2][3] | Indicates flammability risk; must be kept away from ignition sources.[4][5] |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water[1][2][3] | Prohibits disposal down the drain or into sewer systems. |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 Dust Mask[1][2][3] | Essential for preventing skin, eye, and respiratory exposure. |
Experimental Protocols Cited: Not applicable for disposal procedures.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as hazardous chemical waste. Adherence to institutional and national regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[6][7][8]
1. Waste Collection and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[4][9] The container should be in good condition, with a secure lid to prevent leaks or spills.[9]
-
For solid waste contaminated with this chemical, such as personal protective equipment (PPE) or absorbent materials, it should also be disposed of as hazardous chemical waste.[10]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[9]
-
The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
-
Avoid using chemical abbreviations or formulas.[9]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[4][5]
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
Store away from incompatible materials, particularly strong oxidizing agents.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Complete all necessary waste pickup request forms as required by your institution.[4]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][10][11]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Minor Spills:
-
If a small amount of this compound is spilled, and you are trained to handle it, ensure the area is well-ventilated.
-
Wearing appropriate PPE, mechanically collect the spilled solid using a scoop or brush and place it into the designated hazardous waste container.
-
Avoid generating dust. If necessary, gently moisten the powder with a compatible, non-reactive liquid to minimize airborne particles.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
2. Major Spills:
-
Evacuate the immediate area and alert your colleagues.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent access to the spill area until it has been decontaminated by trained professionals.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. essex.ac.uk [essex.ac.uk]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. purdue.edu [purdue.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. acs.org [acs.org]
Personal protective equipment for handling 1-Deoxy-1-morpholino-D-fructose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Deoxy-1-morpholino-D-fructose. The following procedures and data are designed to ensure safe operational handling and disposal of this compound.
Compound Information:
-
Name: this compound
-
CAS Number: 6291-16-3[1]
-
Appearance: White to off-white powder[1]
-
Molecular Weight: 249.26 g/mol [1]
-
Storage: Store at -20°C[1]
Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, a conservative approach based on its nature as a combustible solid and the general handling of morpholino-containing compounds is recommended. The following table summarizes the required personal protective equipment.
| Protection Type | Equipment/Measure | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing or generating dust. |
| Skin Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. |
| Lab Coat | A standard lab coat is required to protect against skin contact. | |
| Respiratory Protection | Dust Mask (Type N95) or Fume Hood | Use a NIOSH-approved N95 dust mask to prevent inhalation of the powder.[1] For procedures that may generate significant dust or aerosols, handle within a certified chemical fume hood. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls:
-
Work in a well-ventilated area. For procedures with the potential to generate dust, use a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.
-
-
Handling as a Solid:
-
Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Keep the container tightly closed when not in use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
The compound is soluble in methanol.[1]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention.
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a designated, labeled container for disposal.
-
Clean: Clean the spill area with a damp cloth or paper towel. Avoid dry sweeping which can create dust.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
